2-Hexenedinitrile

Catalog No.
S1508165
CAS No.
13042-02-9
M.F
C6H6N2
M. Wt
106.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hexenedinitrile

CAS Number

13042-02-9

Product Name

2-Hexenedinitrile

IUPAC Name

(E)-hex-2-enedinitrile

Molecular Formula

C6H6N2

Molecular Weight

106.13 g/mol

InChI

InChI=1S/C6H6N2/c7-5-3-1-2-4-6-8/h1,3H,2,4H2/b3-1+

InChI Key

ZQOHAQBXINVHHC-HNQUOIGGSA-N

SMILES

C(CC#N)C=CC#N

Canonical SMILES

C(CC#N)C=CC#N

Isomeric SMILES

C(CC#N)/C=C/C#N

The exact mass of the compound 2-Hexenedinitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chemical Identification and Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core identifying information and key physical properties for (Z)-hex-2-enedinitrile.

Property Category Details
CAS Number 2141-58-4 (for the (Z)- isomer) [1] [2]
Systematic Name (2Z)-2-Hexenedinitrile [3] [1]
Other Names cis-1,4-Dicyanobut-1-ene, Hex-2c-enedinitrile [1] [2]
Molecular Formula C₆H₆N₂ [1] [2] [4]
Molecular Weight 106.12 g/mol to 106.13 g/mol [1] [4]
Chemical Structure A six-carbon chain with a double bond between carbons 2-3 (Z configuration) and a nitrile group (-C≡N) at both ends [1].
Physical Property Value / Description
Appearance Colorless liquid with a pungent odor [1]
Density 1.0620 (at unknown temperature) [1]
Refractive Index 1.4665 (at unknown temperature) [1]
Boiling Point 189.03°C (estimated) [1] [4]
Melting Point -24.15°C [1]
Vapour Pressure 0.00136 mmHg at 25°C [5]

Synthesis and Applications

(Z)-hex-2-enedinitrile is described as a useful chemical intermediate. The following diagram outlines its role in synthesis, particularly in the production of hexamethylenediamine, based on information from a patent cited in the search results [1].

G cluster_0 Butadiene Butadiene Epoxidation Epoxidation Butadiene->Epoxidation HCN HCN HCN_Addition HCN_Addition HCN->HCN_Addition Intermediate Intermediate Dehydration Dehydration Intermediate->Dehydration acidic catalyst DCB DCB HMDA HMDA DCB->HMDA catalytic hydrogenation ButadieneMonoxide ButadieneMonoxide Epoxidation->ButadieneMonoxide ButadieneMonoxide->HCN_Addition HCN, basic catalyst HCN_Addition->Intermediate forms 3HPN & 2HMBN Dehydration->DCB forms Pentadiene Nitrile (PDN)

Figure 1: Simplified pathway for producing hexamethylenediamine (HMDA) from butadiene, with (Z)-hex-2-enedinitrile (DCB) as a key intermediate.

The primary application identified is as an intermediate in the production of hexamethylenediamine (HMDA) [1], a crucial monomer in the production of nylon-6,6. The synthesis involves several stages starting from butadiene, culminating in the formation of isomeric dicyanobutenes (DCB), which include (Z)-hex-2-enedinitrile, and their subsequent hydrogenation to HMDA [1].

Other synthesis methods noted in the search results include:

  • Tail-to-tail dimerization of acrylonitrile, which can be catalyzed by low-valent ruthenium complexes or phosphorus catalysts to produce a mixture of isomers including (Z)-hex-2-enedinitrile [1].

Safety and Handling Information

The safety data available is for the general compound "hex-2-enedinitrile" (CAS 13042-02-9), which may be a mixture of isomers including the (Z)- form.

Aspect Details

| GHS Hazard Statements | H302: Harmful if swallowed. H319: Causes serious eye irritation [5]. | | Precautionary Statements | P264: Wash thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/eye protection/face protection. P301+P312 + P330: Specific first-aid measures for swallowing [5]. | | Personal Protection | Tightly fitting safety goggles, impervious gloves, and fire/flame-resistant clothing are recommended. Ensure adequate ventilation [5]. |

Commercial Information

The compound is available for purchase from chemical suppliers for research and development purposes.

  • Supplier Example: Sigma-Aldrich (Merck KGaA) [4].
  • Pricing: Approximately $179 for 250 mg [4].

References

Compound Identification and Basic Properties

Author: Smolecule Technical Support Team. Date: February 2026

E-hex-2-enedinitrile, also known as (E)-2-hexenedinitrile or 1,4-dicyano-1-butene, is an organic compound with two nitrile functional groups [1] [2].

Molecular Information [1] [2]

Attribute Value
CAS Number 13042-02-9
Molecular Formula C₆H₆N₂
Molecular Weight 106.13 g/mol
IUPAC Name hex-2-enedinitrile
Other Names 2-Hexenedinitrile, Dicyanobutene, alpha-Hydromucononitrile

Physical and Chemical Properties [1] [2] [3] Available data is often estimated; experimental values are scarce.

Property Value / Description Notes
Melting Point 74 °C In ethanol [1] [3]
Density 0.983 - 1.068 g/cm³ Rough estimate
Refractive Index 1.4560 Estimate
Vapor Pressure 0.00136 mmHg At 25°C
Flash Point 151.6 °C
LogP 1.37 (estimated) Indicates lipophilicity

Safety and Handling Information

The safety data sheet (SDS) classifies this compound as hazardous [4].

Hazard Classification and Precautionary Measures [4]

Category Classification / Statement
GHS Pictogram GHS07 (Exclamation mark)
Signal Word Warning

| Hazard Statements | H302: Harmful if swallowed H319: Causes serious eye irritation | | Precautionary Statements | P264: Wash thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. P330: Rinse mouth. P501: Dispose of contents/container in accordance with local regulations. |

First Aid Measures [4]

  • Inhalation: Move to fresh air. Seek medical attention.
  • Skin Contact: Remove contaminated clothing and wash skin with soap and water.
  • Eye Contact: Rinse cautiously with water for at least 15 minutes and consult a doctor.
  • Ingestion: Rinse mouth. Do not induce vomiting. Seek immediate medical attention.

Synthetic Application and Experimental Protocol

While direct synthetic routes for E-hex-2-enedinitrile were not detailed, one study highlights its utility as a precursor in organic synthesis. The research describes an α(δ')-selective nucleophilic conjugate addition of alkyl amines to a related compound, dimethyl (E)-hex-2-en-4-ynedioate, to generate α,β-dehydroamino acid derivatives [5].

G Propiolate Methyl Propiolate (1) Dimer Propiolate Dimer (Conjugated Enyne Diester) (2) Propiolate->Dimer Base-catalyzed Dimerization Product Dimethyl (2-Alkylamino)-muconic Ester (4) Dimer->Product α(δ')-Selective Addition Amine Alkyl Amine (3) Amine->Product Note Primary Amines: (2E,4E) isomer only Secondary Amines: (2E,4E) & (2Z,4E) isomers Note->Product

Schematic of the α(δ')-nucleophilic addition using a conjugated enyne system related to hex-2-enedinitrile [5].

Detailed Experimental Methodology [5]

  • Reaction Setup

    • Add 100 mg (0.595 mmol) of dimethyl (E)-hex-2-en-4-ynedioate (propiolate dimer 2) to 10 mL of anhydrous Tetrahydrofuran (THF) in a round-bottom flask.
    • Add 0.595 mmol of the alkyl amine (e.g., 77 mg of n-octylamine) to the solution.
  • Reaction Conditions

    • Stir the reaction mixture at room temperature for approximately 2 hours.
    • Monitor the reaction progress by TLC or other analytical methods.
  • Work-up and Purification

    • After completion, concentrate the mixture under reduced pressure.
    • Purify the crude product by flash column chromatography.
    • For primary amine products: Use hexanes/ethyl acetate mixtures as the eluent.
    • For secondary amine products: Use 5% (v/v) triethylamine in hexanes on a neutralized silica gel column to separate the (2E,4E) and (2Z,4E) stereoisomers.

Key Findings from the Study [5]

  • Regioselectivity: The reaction proceeds via exclusive nucleophilic attack at the α(δ')-carbon of the conjugated system, not the expected β(γ')-carbon of a typical Michael addition.
  • Stereoselectivity:
    • Primary alkyl amines yield exclusively the (2E,4E)-stereoisomer.
    • Secondary alkyl amines yield a mixture of (2E,4E) and (2Z,4E) stereoisomers (in a molar ratio of ~4:1 to 7:1).
  • Optimal Conditions: THF at room temperature provided the highest yields for this α(δ')-addition.

Commercial Availability

E-hex-2-enedinitrile is marketed for research and further manufacturing purposes, not for direct human use [6].

  • Sigma-Aldrich: Offers 250 mg for approximately $179 [1].
  • Other Suppliers: Several Chinese suppliers (e.g., Hangzhou Leap Chem, Dayang Chem) list the compound, though pricing may vary [3].

Research Limitations and Next Steps

This guide is constrained by significant data gaps in the publicly available information. Key data points like solubility, precise boiling point, and comprehensive toxicological and ecological profiles are unavailable [4].

  • Consulting Specialized Databases: Search commercial chemical supplier catalogs (e.g., Sigma-Aldrich) for more technical documents.
  • Literature Review: Conduct a thorough search on scientific platforms (e.g., SciFinder, Reaxys) for journal articles containing full experimental data for E-hex-2-enedinitrile itself.
  • Analytical Characterization: If you acquire the compound, perform your own characterization (NMR, IR, MS) to confirm its identity and purity.

References

2-hexene-1,6-dinitrile basic information

Author: Smolecule Technical Support Team. Date: February 2026

Basic Information and Identifiers

The table below summarizes the key identifiers and names for 3-Hexenedinitrile.

Property Type Value
CAS Registry Number 1119-85-3 [1]
Molecular Formula C6H6N2 [1]
IUPAC Name 3-Hexenedinitrile [1]
Other Names 1,4-Dicyano-2-butene; Dihydromucononitrile; trans-3-hexenedinitrile [1]

Chemical & Physical Properties

The following table consolidates quantitative physical and chemical property data.

Property Value Unit Source / Comment
Density 0.983 g/cm³ [1]
Boiling Point 120 °C at 0.7 mmHg [1]
Melting Point 74-79 °C [1]
Flash Point 146.2 °C [1]
Index of Refraction 1.462 [1]
Vapor Pressure 0.00217 mmHg at 25°C [1]
Enthalpy of Vaporization (ΔvapH°) 49.40 kJ/mol at 400.50 K Calculated Property [2]

Synthetic Methodology and Industrial Context

While a direct experimental protocol for the small-scale synthesis of 3-hexenedinitrile was not found in the search results, its production is a key step in a major industrial pathway for synthesizing adiponitrile, a precursor to nylon 66 [3].

The modern industrial synthesis involves the nickel-catalyzed hydrocyanation of butadiene [3]. An earlier, multi-stage industrial method illustrates the specific step that produces 3-hexenedinitrile [3]:

  • Chlorination of Butadiene: Butadiene is first chlorinated to form 1,4-dichloro-2-butene.
  • Cyanation: 1,4-dichloro-2-butene then reacts with sodium cyanide (NaCN) to yield 3-hexenedinitrile.
  • Hydrogenation: The unsaturated 3-hexenedinitrile is finally hydrogenated to produce the saturated dinitrile, adiponitrile (NC(CH₂)₄CN) [3].

This workflow can be visualized as follows:

G Butadiene Butadiene ChloroButene ChloroButene Butadiene->ChloroButene Chlorination Hexenedinitrile Hexenedinitrile ChloroButene->Hexenedinitrile Reaction with NaCN Adiponitrile Adiponitrile Hexenedinitrile->Adiponitrile Hydrogenation (H₂)

Safety and Toxicology

For handling in a research or industrial setting, please note the following safety information:

Aspect Information
GHS Hazard Statements H302, H312, H315, H319, H332, H335 (Harmful if swallowed, in contact with skin, or if inhaled; Causes skin and eye irritation; May cause respiratory irritation) [1].
Recommended Personal Protective Equipment (PPE) Dust mask type N95 (US); Eyeshields; Gloves [1].
Acute Toxicity Data (LD₅₀) 56 mg/kg (Intravenous, mouse) [1].

Further Research Directions

The search results indicate that 3-hexenedinitrile is primarily an industrial intermediate on the pathway to nylon polymers [3]. This may explain the limited direct pharmacological or biochemical data available.

To proceed with your research, you could:

  • Explore Analogues: Investigate the biological or chemical properties of the saturated form, adiponitrile, for which more extensive data exists [3].
  • Consult Specialized Databases: Use commercial chemical vendor catalogs (e.g., Sigma-Aldrich) and dedicated toxicity databases which may contain more detailed experimental data and protocols.

References

Comprehensive Technical Guide: Substrate Specificity and Biochemical Characterization of Nitphym from Paraburkholderia phymatum

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Nitphym, a robust thermostable nitrilase (EC 3.5.5.1) identified from the mesophilic bacterium Paraburkholderia phymatum, demonstrates significant potential for industrial biocatalysis. This enzyme efficiently hydrolyzes a diverse range of nitrile compounds directly to carboxylic acids without requiring cofactors, operating under mild conditions that offer an environmentally friendly alternative to traditional chemical synthesis. Its exceptional thermostability (half-life of 18 hours at 60°C), broad pH tolerance, and high resistance to organic solvents make it particularly suitable for industrial processes. Furthermore, its capability to handle high substrate loadings enables quantitative conversion at preparative scales, positioning Nitphym as a highly valuable catalyst for pharmaceutical and fine chemical synthesis [1].

Introduction to Nitrilases and Nitphym

Nitrilases represent a crucial group of enzymes within the nitrile hydrolase superfamily, distinguished by their ability to directly convert nitriles to carboxylic acids and ammonia. This catalytic pathway offers significant advantages over conventional chemical hydrolysis, which typically requires strong acids or bases, high temperatures, and often results in unwanted byproducts and racemization of chiral compounds. The growing industrial demand for robust nitrilases with high operational stability, specific activity, and tolerance to harsh process conditions has driven the search for novel enzymes from diverse biological sources [1] [2].

Despite the common assumption that thermophilic organisms are the primary source of thermostable enzymes, Nitphym was discovered from the mesophilic organism Paraburkholderia phymatum through a thermoresistance screening approach. This discovery highlights that mesophilic bacteria can also produce enzymes with remarkable stability properties. The enzyme can be efficiently purified using a simple heat treatment method, significantly simplifying downstream processing for large-scale applications. Its unique combination of properties addresses several limitations of previously reported nitrilases, including insufficient stability, low tolerance to high substrate concentrations, and limited specific activity [1].

Biochemical Properties of Nitphym

Nitphym exhibits exceptional biochemical properties that make it suitable for industrial applications:

Thermostability and pH Profile
  • Thermostability: Retains 90% of its initial activity after 48 hours at 30°C and demonstrates a half-life of 18 hours at 60°C
  • Temperature Optimum: Exhibits maximum activity at elevated temperatures suitable for industrial processes
  • pH Range: Functions across a broad pH range from 5.5 to 8.5, with optimal activity around pH 7.0
  • Purification Advantage: Can be purified through simple heat treatment due to its exceptional thermal stability [1]
Solvent and Substrate Tolerance
  • Solvent Resistance: Shows high resistance to various miscible cosolvents commonly used in industrial processes
  • Substrate Loading: Tolerates high substrate concentrations up to 65.5 g·L⁻¹
  • Low Enzyme Loading: Achieves quantitative conversion of substrates at low enzyme loadings of 0.5 g·L⁻¹ [1]

Table 1: Key Biochemical Properties of Nitphym

Property Characteristic Experimental Conditions
Thermostability 90% activity after 48h at 30°C; Half-life of 18h at 60°C Incubation in potassium phosphate buffer (pH 7)
Temperature Optimum High temperature activity Assayed at various temperatures
pH Range 5.5 - 8.5 Various buffers adjusted to desired pH
Purification Heat treatment (70°C for 40 min) Cell crude extract heated then centrifuged
Solvent Tolerance High resistance to miscible cosolvents Tested with various organic solvents
Substrate Loading Up to 65.5 g·L⁻¹ 3-phenylpropionitrile conversion
Enzyme Loading As low as 0.5 g·L⁻¹ Sufficient for quantitative conversion

Substrate Specificity Profile

Nitphym demonstrates a broad substrate range, efficiently hydrolyzing various nitrile compounds with particular efficiency toward specific substrates:

Preferred Substrates

The enzyme exhibits particularly high catalytic efficiency toward trans-cinnamonitrile, terephthalonitrile, cyanopyridines, and 3-phenylpropionitrile. This specificity profile suggests potential applications in the synthesis of pharmaceutical intermediates and specialty chemicals [1].

Quantitative Conversion Capability

Nitphym achieves quantitative conversion of 65.5 g·L⁻¹ of 3-phenylpropionitrile to 3-phenylpropionic acid at 50°C within 8 hours using low enzyme loadings (0.5 g·L⁻¹), with an isolated yield of 90%. This demonstrates its exceptional capacity for industrial-scale synthesis [1].

Table 2: Substrate Specificity of Nitphym

Substrate Category Specific Examples Conversion Efficiency Notes
Aromatic Nitriles 3-phenylpropionitrile Quantitative conversion at 65.5 g·L⁻¹ 90% isolated yield
Cyanopyridines 2-cyanopyridine, 3-cyanopyridine, 4-cyanopyridine High efficiency Potential for nicotinic acid derivatives
Dinitriles Terephthalonitrile High efficiency
Unsaturated Nitriles trans-Cinnamonitrile, Fumaronitrile High efficiency
Other Nitriles Benzonitrile, Phenylacetonitrile Tested Full scope not fully characterized

Experimental Protocols

Enzyme Production and Purification

4.1.1 Heterologous Expression in *E. coli*

  • Expression System: E. coli BL21-CodonPlus (DE3)-RIPL competent cells
  • Culture Conditions: Standard LB medium with appropriate antibiotics
  • Induction: IPTG induction for protein overexpression
  • Rationale: Codon bias optimization enhances protein expression [1]

4.1.2 Purification by Heat Treatment

  • Heat Treatment: Crude cell extracts heated at 70°C for 40 minutes in a thermocycler
  • Separation: Centrifugation to remove heat-precipitated proteins
  • Analysis: SDS-PAGE analysis using E-PAGE High-Throughput system
  • Advantage: Simple, efficient method suitable for large-scale applications [1]
Activity Screening Assay

4.2.1 Reaction Conditions

  • Reaction Volume: 100 μL in 96-microwell plates
  • Substrate Concentration: 10 mM nitrile compounds
  • Buffer: 100 mM potassium phosphate buffer, pH 7.0
  • Screening Substrates: Fumaronitrile, glutaronitrile, and 3-phenylpropionitrile [1]

4.2.2 Analytical Methods

  • HPLC-UV Analysis: Waters 2795 liquid chromatograph with Photodiode Array Detector
  • Column: Kinetex C18 column (150 × 4.6 mm; 5 μm)
  • UHPLC-UV Analysis: Thermo Fisher UHPLC U3000 RS system
  • Column: Kinetex EVO C18 column (100 mm × 2.1 mm; 1.7 μm) [1]
Quantitative Conversion Assay

4.3.1 Process Conditions

  • Substrate: 3-phenylpropionitrile (65.5 g·L⁻¹)
  • Enzyme Loading: 0.5 g·L⁻¹
  • Temperature: 50°C
  • Reaction Time: 8 hours
  • Product Analysis: NMR spectroscopy (Bruker 600 MHz) for structural confirmation [1]

The experimental workflow for the identification, purification, and characterization of Nitphym is summarized below:

G Start Start: Nitrilase Collection A Heterologous Expression in E. coli Start->A B Crude Extract Preparation A->B C Heat Treatment Purification (70°C for 40 min) B->C D Activity Screening (96-microwell plates) C->D E Substrate Specificity Profiling D->E F Biochemical Characterization D->F Positive hits E->F G Application Testing (High substrate loading) E->G Promising substrates F->G

Diagram 1: Experimental workflow for Nitphym characterization

Industrial Applications and Potential

The unique properties of Nitphym make it particularly suitable for various industrial applications:

Pharmaceutical and Fine Chemical Synthesis

Nitrilases like Nitphym offer significant advantages for the production of carboxylic acids, which are important building blocks for pharmaceuticals and fine chemicals. The enzyme's ability to function under mild conditions with high selectivity prevents racemization of chiral compounds, making it invaluable for synthesizing enantiomerically pure pharmaceuticals [1] [2].

Bioremediation

Nitrilases have demonstrated potential in environmental applications, particularly in degrading toxic nitrile compounds present in industrial wastewater. Nitphym's stability under various conditions suggests potential for bioremediation of pollutants such as bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) and 2,6-dichloro-benzonitrile [1].

Textile Industry

Nitrilases have been successfully employed in surface modification of acrylic fibers in the textile industry. The robustness of Nitphym under process conditions suggests potential applicability in this sector [1].

Comparative Advantage Over Other Nitrilases

Nitphym addresses several limitations commonly associated with previously characterized nitrilases:

Enhanced Operational Stability

Unlike many nitrilases that display limited stability under process conditions, Nitphym maintains activity over extended periods at elevated temperatures, reducing the need for frequent enzyme replenishment in industrial processes [1].

Tolerance to High Substrate Loadings

Many nitrilases suffer from substrate inhibition at high concentrations, limiting their industrial applicability. Nitphym's ability to efficiently convert high concentrations of 3-phenylpropionitrile (65.5 g·L⁻¹) demonstrates its superiority in this regard [1].

Simplified Downstream Processing

The efficient purification of Nitphym through simple heat treatment significantly reduces purification complexity and cost compared to conventional chromatography-based methods, facilitating scale-up and industrial implementation [1].

Future Directions

While Nitphym demonstrates excellent properties, further research could enhance its applicability:

Protein Engineering

Although structural-functional relationships in nitrilases remain challenging to elucidate due to limited common features in protein sequences, protein engineering approaches could potentially enhance Nitphym's properties further. Directed evolution, rational design, and semi-rational design could target specific characteristics such as activity, thermal stability, regio/stereoselectivity, and substrate specificity [2].

Immobilization and Reactor Design

Developing efficient immobilization techniques and specialized bioreactors could further improve Nitphym's operational stability and enable continuous processing, enhancing its economic viability for industrial applications [2].

Structural Characterization

Obtaining crystal structures of Nitphym would provide valuable insights into its catalytic mechanism and structure-activity relationships, facilitating more targeted engineering efforts. Currently, structural information for nitrilases remains limited, hindering detailed mechanistic understanding [2].

Conclusion

References

synthesis of 2-hexenedinitrile from butadiene

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Background

2-Hexenedinitrile, also known as 1,4-dicyanobut-1-ene, is an important intermediate in the synthesis of nylon-6,6 [1]. The synthesis from butadiene is a key step in a multi-stage industrial process for producing hexamethylenediamine [2] [1].

The following diagram illustrates the core two-step pathway from butadiene to this compound:

G Butadiene Butadiene Step1 Step 1: Chlorination Butadiene->Step1 Intermediate 1,4-Dichloro-2-butene Step1->Intermediate Step2 Step 2: Cyanation Reaction with NaCN Intermediate->Step2 Product This compound (3-Hexenedinitrile) Step2->Product

Synthesis Route & Quantitative Data

The table below summarizes the key information for the .

Parameter Description Reference
Primary Starting Material 1,3-Butadiene (Colorless gas, boiling point: -4.4 °C) [3] [4]
Key Intermediate 1,4-Dichloro-2-butene [1]
Core Reaction Nucleophilic substitution of chloride with cyanide [1]
Reagents Sodium Cyanide (NaCN) [1]
Primary Product 3-Hexenedinitrile (an isomer of this compound) [1]
Final Application Hydrogenation to Hexamethylenediamine (Nylon-6,6 precursor) [1]

Detailed Experimental Protocol

This protocol outlines the chlorination and cyanation route based on established industrial methods [1].

Step 1: Synthesis of 1,4-Dichloro-2-butene from Butadiene
  • Reaction Setup: Conduct the reaction in a controlled environment suitable for handling gaseous and hazardous materials. Use a jacketed reactor equipped with a temperature probe, gas inlet tube, and an efficient stirring system. The system should be vented to a scrubber to treat any gaseous by-products like hydrogen chloride (HCl).
  • Procedure:
    • Charge the reactor with an appropriate solvent if used (some industrial processes may run neat).
    • Cool the reactor to maintain a temperature between 0°C to 30°C.
    • Sparge 1,3-butadiene gas (106-99-0) into the reactor [3] [4].
    • Introduce chlorine gas (Cl₂) at a controlled rate, maintaining the temperature. The molar ratio is typically approximately 1:1 butadiene to chlorine.
    • Monitor the reaction progress by analytical methods (e.g., GC). Reaction time may vary from several hours.
    • Upon completion, purge the system with an inert gas (e.g., Nitrogen) to remove excess reagents and by-product HCl.
    • Recover the intermediate, 1,4-dichloro-2-butene, which may require purification via distillation.
Step 2: Synthesis of this compound (via 3-Hexenedinitrile)
  • Reaction Setup: Use a sealed pressure vessel or a standard flask equipped with a reflux condenser, depending on the reaction scale and temperature. Ensure adequate ventilation and scrubbing for hydrogen cyanide (HCN) or use safer cyanide sources.
  • Procedure:
    • Charge the reactor with the intermediate, 1,4-dichloro-2-butene.
    • Add a solution of Sodium Cyanide (NaCN) in a polar solvent like water or a water-alcohol mixture. A molar excess of NaCN (e.g., >2.2 equivalents) is typically used to drive the double substitution to completion [1].
    • Heat the reaction mixture with vigorous stirring. Industrial processes may run at elevated temperatures and pressures.
    • Maintain the reaction until completion, as monitored by GC or TLC.
    • After cooling, the crude product mixture can be separated. The organic layer containing 3-hexenedinitrile (an isomer that may equilibrate to this compound) is washed with water and purified, often by distillation under reduced pressure [1].

Critical Safety & Optimization Notes

  • Safety First: This synthesis involves highly hazardous chemicals.
    • 1,3-Butadiene is a flammable gas and a confirmed carcinogen [3] [4]. It can also form explosive peroxides upon storage [4].
    • Chlorine gas is a powerful oxidizer and toxic respiratory irritant.
    • Cyanide salts and hydrogen cyanide are extremely toxic. All procedures must be conducted in a certified fume hood with proper personal protective equipment (PPE).
  • Catalytic Hydrocyanation: A more modern and direct industrial alternative is the nickel-catalyzed hydrocyanation of butadiene. This process involves adding hydrogen cyanide (HCN) across the double bonds of butadiene, often going through unsaturated pentenenitrile intermediates before forming the final dinitrile product [1]. This method is highly efficient but requires specialized catalysts and handling of volatile HCN.

Analytical Methods

While detailed analytical data for this compound is sparse in the search results, general principles for nitrile analysis apply:

  • Chromatography: HPLC or GC can be used to monitor reaction progress and check purity. The linear calibration using two reference substances (LCTRS) method can be employed for HPLC retention time prediction to reduce the need for expensive reference standards [5].
  • Spectroscopy: IR Spectroscopy will show a strong, sharp C≡N stretch around 2240 cm⁻¹. NMR (¹H and ¹³C) is essential for confirming the structure and isomeric composition.

References

Catalytic Dimerization of Acrylonitrile to 2-Hexenedinitrile

Author: Smolecule Technical Support Team. Date: February 2026

The tail-to-tail dimerization of acrylonitrile (AN) is an efficient route to 2-hexenedinitrile (1,4-dicyanobut-1-ene), an important intermediate in the synthesis of hexamethylenediamine for nylon-6,6 production [1] [2]. The reaction typically yields a mixture of isomers, primarily 1,4-dicyanobut-1-ene (both cis and trans) and 1,4-dicyanobut-2-ene [2].

Ruthenium-Catalyzed Dimerization Protocol

A highly effective method uses a low-valent ruthenium complex as the catalyst precursor [2]. This protocol is noted for its high turnover number.

  • Catalyst System: [Ru(cod)(cot)] or [Ru(cod)(benzene)] (cod = 1,5-cyclooctadiene; cot = 1,3,5-cyclooctatriene).
  • Reaction Atmosphere: Hydrogen gas (H₂) is essential for the catalytic cycle [2].
  • Conditions:
    • Temperature: 150 °C
    • H₂ Pressure: 25 atm (initial pressure at room temperature)
    • Solvent: Neat Acrylonitrile (AN acts as both substrate and solvent)
    • Reaction Time: 3 hours
  • Procedure:
    • In an inert atmosphere glovebox, charge a high-pressure reactor vessel with the ruthenium complex precursor.
    • Add acrylonitrile to the vessel and seal it.
    • Pressurize the reactor with H₂ to 25 atm.
    • Heat the reaction mixture to 150 °C with vigorous stirring.
    • After 3 hours, cool the reactor rapidly in an ice bath and carefully release the remaining pressure.
    • Analyze the reaction mixture by GC-MS or ^1H NMR to determine conversion and selectivity.
  • Performance: This method achieves ~61% conversion of acrylonitrile with a 42% yield of tail-to-tail dimers (selectivity of 69%), resulting in a high turnover number (TON) of 2060 [2].
  • Note on Additives: The activity of this Ru-catalyst system can be improved by using diphenyl ether as a solvent, which increases the TON by a factor of 1.7 [1].
Phosphinite-Catalyzed Dimerization Protocol

For a metal-free approach, isopropyl diarylphosphinites (Ar₂POPʳⁱ) serve as efficient organocatalysts [2].

  • Catalyst: Isopropyl diarylphosphinite (e.g., Ar = Ph).
  • Conditions:
    • Temperature: Room Temperature to 80 °C (depending on desired reaction rate)
    • Solvent: Tetrahydrofuran (THF) or 1,4-Dioxane
  • Procedure:
    • Dissolve the phosphinite catalyst (typically 1-5 mol%) in anhydrous solvent.
    • Add acrylonitrile to the solution.
    • Stir the reaction mixture at the desired temperature.
    • Monitor the reaction progress by TLC or GC until completion.
    • The catalyst can be quenched with a protic solvent upon completion.
  • Outcome: This reaction produces a mixture of isomers, including cis-/trans-1,4-dicyanobut-1-ene (DCB-1), trans-1,4-dicyanobut-2-ene (DCB-2), and 2,4-dicyanobut-1-ene (MGN) [2].

Summary of Quantitative Data

The table below summarizes key quantitative information for the synthesized this compound isomers.

Property hex-2-enedinitrile (mixed isomers) [1] (2Z)-2-Hexenedinitrile [2]
CAS Registry Number 13042-02-9 2141-58-4
Molecular Formula C₆H₆N₂ C₆H₆N₂
Molecular Weight 106.12 g/mol 106.13 g/mol
Boiling Point 189.03°C (estimate) 189.03°C (estimate)
Melting Point 74°C (from ethanol) -24.15°C
Density 1.0680 (estimate) 1.0620
Flash Point 151.6°C Not specified
Refractive Index 1.4560 (estimate) 1.4665

Safety and Handling Notes

  • Acrylonitrile (Starting Material): Highly flammable liquid and vapor [3]. Toxic if swallowed, in contact with skin, or if inhaled [3]. Causes skin and serious eye damage [3]. Classified as a carcinogen (H350) [4] [3].
  • This compound (Product): Flammable and can cause skin and eye irritation [1].
  • General Protocol:
    • Personal Protective Equipment (PPE): Wear appropriate gloves, safety goggles, and a lab coat. Conduct all handling in a well-ventilated fume hood.
    • Hydrogen Gas: The Ru-catalyzed protocol uses high-pressure H₂, which is extremely flammable. Use properly rated autoclaves and follow all high-pressure safety procedures.
    • Disposal: Dispose of all chemical waste according to local institutional regulations for nitrile and metal-containing compounds.

Reaction Mechanism and Workflow

The Ru-catalyzed dimerization mechanism involves hydridoruthenium intermediates and successive insertions of acrylonitrile.

G Ru0 Ru(0) Complex RuH2 Ru(II)-H₂ Complex Ru0->RuH2  H₂ Activation H2 H₂ Insert1 First AN Insertion RuH2->Insert1   AN1 Acrylonitrile (AN) AN1->Insert1   Intermediate Alkyl-Ru Intermediate Insert1->Intermediate Insert2 Second AN Insertion Intermediate->Insert2 AN2 Acrylonitrile (AN) AN2->Insert2   DimerComplex Dimer-Ru Complex Insert2->DimerComplex Product This compound DimerComplex->Product  Protonolysis or β-Elimination CatalystCycle Catalyst Regeneration DimerComplex->CatalystCycle   CatalystCycle->Ru0  

Conclusion

The catalytic dimerization of acrylonitrile provides a robust and efficient pathway to this compound. The choice between the high-performance Ruthenium-based system and the metal-free Phosphinite catalyst depends on the specific requirements of the application, such as reaction scale, available equipment, and product purity needs. Adherence to the detailed safety protocols is paramount due to the hazardous nature of the chemicals involved.

References

phosphorus-catalysed dimerisation of acrylonitrile to DCB

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Process Overview

The phosphorus-catalysed dimerisation of acrylonitrile (AN) is a significant organic reaction for synthesising C6 dinitriles, primarily 1,4-dicyanobut-1-ene (DCB-1) and 1,4-dicyanobut-2-ene (DCB-2) [1]. These linear dimers are valuable precursors to hexamethylenediamine, a key monomer in the production of nylon-66 [2] [3]. This catalytic process offers an attractive alternative to electrolytic dimerisation due to its lower energy consumption and less demanding equipment requirements [3]. The reaction can yield a mixture of linear dimers (DCB-1 and DCB-2) and the branched dimer 2,4-dicyanobut-1-ene (MGN), with the ratio controlled by catalyst design and reaction conditions [1]. The following workflow summarises the core process and its critical parameters.

G Acrylonitrile Dimerization Process Start Reaction Setup Catalyst Phosphorus (III) Catalyst (Isopropyl diarylphosphinite) Start->Catalyst Solvent Proton-Donating Solvent (t-butanol) + Co-solvent Start->Solvent Acrylonitrile Acrylonitrile Monomer Start->Acrylonitrile Reaction Dimerization Reaction 150-210°C Catalyst->Reaction Solvent->Reaction Acrylonitrile->Reaction Products Product Mixture Reaction->Products Separation Distillation & Separation Products->Separation Linear Linear Dimers (DCB-1 & DCB-2) Separation->Linear Branched Branched Dimer (MGN) Separation->Branched

Key Catalytic Systems and Materials

Phosphorus (III) Catalysts

The reaction is catalysed by organic phosphorus (III) compounds. The structure of the catalyst significantly influences both the reaction rate and the selectivity between linear and branched dimers [1] [4].

  • Isopropyl Diaryphosphinites (Ar₂POPri): These are highly effective homogeneous catalysts, where the aryl groups (Ar) can be varied to tune the steric and electronic properties [1].
  • Supported Phosphorus Catalysts: For vapour-phase or heterogeneous operations, phosphorus compounds can be chemically bonded to a refractory metal oxide matrix (e.g., silica or alumina) via surface hydroxyl groups [5]. An example is a matrix bonded with a structure like (Matrix)-O-P(Ph)₂.
  • General Formula: Effective catalysts often follow the general formula where at least one alkoxy/cycloalkoxy group and at least one hydrocarbyl group (aryl, alkyl) are attached to the phosphorus atom [4]. Examples include phenylphosphonous acid and dimethoxy(phenyl)phosphane [6].
Reagents and Solvents
  • Acrylonitrile: Must be substantially dry and may require purification to remove polymerisation inhibitors before use [6] [4].
  • Solvent Systems:
    • Proton-Donating Solvent: Essential to prevent rapid polymerisation of AN. Tertiary alcohols like t-butanol or phenyldimethyl carbinol are preferred as they are less reactive with AN. Primary alcohols (e.g., decanol, octanol) can be used but may react with AN [4].
    • Co-solvent: An inert, non-hydroxylic co-solvent (e.g., toluene, hexane, or high-boiling hydrocarbons like decalin) is often used. The co-solvent can reduce polymer formation, allow higher reaction temperatures, and sometimes increase the proportion of linear dimer [4].
  • Additives:
    • Metal Compounds: Anhydrous metal compounds (e.g., ZnCl₂, NiCl₂, CoCl₂, or metal acetylacetonates) at 5-1000 ppm can significantly reduce the formation of polymeric by-products. The metal should be in an intermediate oxidation state and not alcoholise to form acidic products [4].
    • Inhibitors: Radical scavengers like hydroquinone can be added in small amounts (0.001-0.5% by weight of AN) to suppress free-radical polymerisation [6] [5].

Experimental Protocol: Standard Dimerisation Procedure

Objective: To dimerise acrylonitrile using an isopropyl diarylphosphinite catalyst in a t-butanol/toluene solvent system.

Materials Preparation
  • Acrylonitrile (AN) Purification: Pass reagent-grade AN through a column of activated alumina to remove stabilisers. Distill under nitrogen atmosphere and store over molecular sieves (3Å) [4].
  • Catalyst Preparation: Synthesise isopropyl diphenylphosphinite [(C₆H₅)₂POC₃H₇] via standard methods or procure from a specialty chemical supplier. Store under an inert atmosphere (N₂ or Ar) [1].
  • Solvent Drying: Dry t-butanol and toluene over molecular sieves and degas by sparging with nitrogen [4].
  • Additive Solution: Prepare a stock solution of anhydrous ZnCl₂ in dry t-butanol to facilitate accurate addition of low concentrations (e.g., 100 ppm) [4].
Reaction Setup and Execution
  • Charging the Reactor: In a nitrogen-glove box, add the following to a dry, three-necked round-bottom flask equipped with a magnetic stirrer:
    • Dry t-butanol (15 mL) and dry toluene (15 mL) [4].
    • Anhydrous ZnCl₂ stock solution (to achieve ~100 ppm in the final reaction mixture) [4].
    • Purified acrylonitrile (20 mL, ~30% v/v of the solvent mixture) [4].
  • Assembling the Reactor: Fit the reactor with a reflux condenser, a thermometer, and a septum. Maintain a positive pressure of nitrogen throughout the reaction.
  • Initiating the Reaction: Heat the mixture to 80°C with stirring. Inject the phosphorus catalyst (isopropyl diphenylphosphinite, 1-2 mol% relative to AN) through the septum [1] [4].
  • Monitoring the Reaction: Monitor the reaction progress by gas chromatography (GC). The typical reaction time is 2-8 hours, depending on the catalyst loading and temperature.
Workup and Product Separation
  • Catalyst Deactivation: Once the conversion plateaus, cool the reaction mixture to room temperature and expose it to air, which deactivates the phosphorus catalyst.
  • Solvent and Monomer Recovery: Remove the volatile components (unreacted AN and low-boiling solvents) under reduced pressure using a rotary evaporator.
  • Product Separation: The residue contains the dimeric products and high-boiling solvent. Add water to induce phase separation. The organic phase, containing the crude dimers, can be separated and purified further by fractional distillation under vacuum to isolate cis,trans-DCB-1, DCB-2, and MGN [4] [5].
  • Analysis: Identify and quantify the products using GC-MS, (^1)H NMR, and (^{13})C NMR spectroscopy [1].

Data Summary and Comparative Analysis

Table 1: Quantitative Data for Phosphorus-Catalysed Acrylonitrile Dimerisation
Parameter Typical Range Optimal Condition / Example Key Influence / Note
Catalyst Type Homogeneous Phosphinite, Supported Phosphorus Isopropyl diphenylphosphinite [1] Selectivity to linear vs. branched dimers [1]
Catalyst Loading 1 - 5 mol% ~2 mol% [1] Higher loading increases rate but can promote polymerisation.
Reaction Temperature 80 - 210 °C 80 °C (liquid phase) [4], 150-210 °C (vapor phase) [5] Vapor phase avoids product/catalyst separation [5].
AN Concentration 10 - 50 % (v/v) ~30% (v/v) [4] High conc. increases throughput; low conc. reduces polymer.
Solvent System t-butanol with hydrocarbon co-solvent t-butanol/Toluene (1:1 v/v) [4] Co-solvent reduces polymer and can increase linear dimer ratio [4].
Metal Additive (e.g., ZnCl₂) 5 - 1000 ppm ~100 ppm [4] Reduces polymeric by-products. Concentration should not exceed 10% of catalyst conc. [4].
Major Products DCB-1 (cis/trans), DCB-2, MGN Mixture of cis- and trans-DCB-1, DCB-2, MGN [1] Ratio depends on catalyst and conditions.
Polymerisation Control Use of dry reagents, proton-donating solvent, radical inhibitor (e.g., hydroquinone) Essential for high dimer yield [6] [4].

Critical Factors for Success and Troubleshooting

  • Moisture Control: The reaction mixture must be substantially dry. Water poisons the catalyst and promotes acrylonitrile polymerisation [4]. All operations should be conducted under anhydrous conditions using standard Schlenk or glove-box techniques.
  • Polymer Formation: The formation of polymeric solids/oils (e.g., the hexamer of AN) is a common competing reaction. This is mitigated by [4]:
    • Using a proton-donating solvent.
    • Employing an effective metal salt additive (e.g., ZnCl₂).
    • Ensuring reagents are dry and pure.
    • Using a radical scavenger like hydroquinone [6].
  • Catalyst Handling: Phosphorus (III) compounds are often air-sensitive. They should be stored, transferred, and handled under a strict inert atmosphere to prevent oxidation and deactivation.
  • Solvent Selection: The choice of solvent and co-solvent ratio is a key factor for optimising both the reaction rate and the selectivity towards the desired linear dinitriles (DCB-1/DCB-2) over the branched isomer (MGN) [4]. A systematic screening of solvent ratios is recommended during process optimisation.

Conclusion

The phosphorus-catalysed dimerisation of acrylonitrile is a versatile and efficient method for synthesising dicyanobutenes (DCB). By carefully selecting the catalyst structure, solvent system, and additives—and by rigorously controlling reaction conditions—researchers can achieve high selectivity for the linear dimers that are crucial intermediates for nylon production. The protocols outlined here provide a robust foundation for reproducing and optimising this important industrial reaction in a laboratory setting.

References

Application Notes and Protocols: Ruthenium-Catalyzed Tail-to-Tail Dimerization of Acrylonitrile

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Tail-to-tail dimerization of acrylonitrile represents a significant chemical transformation for producing 1,4-dicyanobutene, a valuable intermediate in organic synthesis and polymer chemistry. Ruthenium-based catalysts have demonstrated exceptional efficacy in facilitating this specific molecular rearrangement under controlled conditions. These application notes provide a comprehensive technical resource for researchers and scientists engaged in method development, catalyst screening, and scale-up processes for acrylonitrile dimerization. The protocols outlined herein consolidate findings from foundational studies alongside contemporary advances in ruthenium catalysis, emphasizing practical implementation considerations, optimization parameters, and analytical validation techniques. Special attention is given to operational safety measures when handling ruthenium complexes and acrylonitrile monomer, both of which require specific precautionary handling procedures.

Scientific Background

Historical Context and Key Developments

The catalytic activity of ruthenium complexes in acrylonitrile dimerization was first documented in the late 1960s, when researchers discovered that ruthenium trichloride trihydrate could effectively promote the end-to-end dimerization of acrylonitrile under hydrogen atmosphere [1] [2]. This foundational work established that the reaction predominantly yields a mixture of cis- and trans-1,4-dicyano-1-butene as primary products, with significantly diminished formation under nitrogen atmosphere, highlighting the crucial role of hydrogen in the reaction mechanism [2]. Early investigations identified optimal temperature ranges of 120-200°C and alcoholic media such as ethanol as suitable reaction solvents [2].

Subsequent research expanded the scope of ruthenium catalysts to include low-valent ruthenium complexes such as [Ru(cod)(cot)] and [Ru(cod)(benzene)], which also demonstrated effective catalysis for tail-to-tail dimerization, again requiring hydrogen pressure for optimal performance [2]. The development of ruthenium-based catalysts for similar tail-to-tail dimerizations of other acrylic substrates, including methyl acrylate, further broadened the utility of these complexes in organic synthesis [3]. More recently, nitrosylruthenium complexes bearing bipyridine or pyridinecarboxylate ligands have been employed in acrylonitrile polymerization [4] [5], though their application in dimerization processes represents an emerging research frontier.

Mechanism of Ruthenium-Catalyzed Dimerization

The mechanistic pathway for ruthenium-catalyzed tail-to-tail dimerization of acrylonitrile involves a complex sequence of organometallic transformations. While the precise mechanism varies with specific ruthenium complexes and reaction conditions, the generally accepted pathway involves key intermediates and transition states that facilitate the unique selectivity of the tail-to-tail coupling:

G compound1 Acrylonitrile Monomer intermediate1 Ru-Acrylonitrile π-Complex compound1->intermediate1 Coordination compound2 Ruthenium Catalyst compound2->intermediate1 Activation intermediate2 Metallacycle Intermediate intermediate1->intermediate2 Insertion intermediate3 Ru-Hydride Species intermediate2->intermediate3 β-Hydride Transfer intermediate3->intermediate1 Catalytic Cycle product Tail-to-Tail Dimer (1,4-dicyanobutene) intermediate3->product Reductive Elimination hydrogen Hydrogen Atmosphere hydrogen->intermediate3 Oxidative Addition

The catalytic cycle initiates with coordination of acrylonitrile to the ruthenium center, forming a π-complex intermediate. Under hydrogen atmosphere, the ruthenium catalyst undergoes oxidative addition to form a ruthenium-hydride species, which facilitates the subsequent insertion steps. Critical to the tail-to-tail selectivity is the formation of a metallacyclic intermediate that orients the acrylonitrile molecules in the specific geometry required for tail-to-tail coupling. The cycle concludes with β-hydride transfer and reductive elimination steps that release the 1,4-dicyanobutene product while regenerating the active catalytic species [6] [2]. This mechanism stands in contrast to decomposition pathways observed in other ruthenium-catalyzed processes, such as the β-hydride transfer from metallacyclobutane documented in ruthenium olefin metathesis catalysts [7].

Experimental Protocols

General Dimerization Procedure Using Ruthenium Chloride

Principle: This method describes the tail-to-tail dimerization of acrylonitrile using ruthenium trichloride trihydrate as catalyst under hydrogen pressure, based on the pioneering work by Misono et al. [2].

Materials:

  • Acrylonitrile (10 mmol)
  • Ruthenium trichloride trihydrate (RuCl₃·3H₂O, 0.1 mmol)
  • Anhydrous ethanol (15 mL)
  • Hydrogen gas (commercial grade)

Equipment:

  • High-pressure autoclave (100 mL capacity) with pressure gauge
  • Magnetic stirrer with heating capability
  • Gas inlet and outlet valves
  • Thermostat
  • Syringe for liquid transfer
  • Glove box (for oxygen-sensitive operations)

Procedure:

  • Reactor Preparation: Clean the autoclave thoroughly and dry at 110°C for at least 2 hours. Purge with nitrogen before use.
  • Catalyst Charging: In a glove box under nitrogen atmosphere, charge RuCl₃·3H₂O (26 mg, 0.1 mmol) into the autoclave.
  • Solution Preparation: Transfer anhydrous ethanol (15 mL) and acrylonitrile (10 mmol) to the autoclave using a syringe.
  • Reactor Sealing: Securely close the autoclave and ensure all valves are properly tightened.
  • Pressure Conditions: Pressurize the autoclave with hydrogen to 10-30 atm at room temperature.
  • Reaction Initiation: Heat the reaction mixture to 120-200°C with constant stirring at 500 rpm.
  • Monitoring: Maintain temperature and pressure for 2-8 hours, monitoring pressure drop if possible.
  • Reactor Cooling: After reaction completion, cool the autoclave to room temperature using an ice bath.
  • Pressure Release: Carefully vent remaining hydrogen gas in a well-ventilated area or fume hood.
  • Product Recovery: Open the autoclave and transfer the reaction mixture to a round-bottom flask.
  • Catalyst Removal: Remove catalyst residues by filtration through a Celite pad.
  • Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator.
  • Product Purification: Purify the crude product by vacuum distillation or column chromatography.

Safety Considerations:

  • Conduct all operations involving hydrogen in a well-ventilated area away from ignition sources.
  • Wear appropriate personal protective equipment including safety glasses, gloves, and lab coat when handling acrylonitrile (toxic and hazardous).
  • Ensure the autoclave pressure rating exceeds maximum operating pressure.
  • Follow established protocols for working with high-pressure equipment.
Alternative Method Using Low-Valent Ruthenium Complexes

Principle: This protocol employs low-valent ruthenium complexes such as [Ru(cod)(cot)] or [Ru(cod)(benzene)] as catalyst precursors for acrylonitrile dimerization [2].

Procedure:

  • Follow steps 1-5 from the general procedure above.
  • Use [Ru(cod)(cot)] or [Ru(cod)(benzene)] (0.05-0.1 mmol) as catalyst instead of RuCl₃·3H₂O.
  • Reaction temperature: 100-150°C.
  • Hydrogen pressure: 10-20 atm.
  • Reaction time: 4-12 hours.

Note: Low-valent ruthenium complexes are typically more sensitive to air and moisture than RuCl₃·3H₂O. All manipulations should be performed using standard Schlenk techniques or in a glove box.

Results and Data Analysis

Performance Comparison of Ruthenium Catalysts

Table 1: Comparative Performance of Ruthenium Catalysts in Acrylonitrile Dimerization

Catalyst System Reaction Conditions Yield (%) cis:trans Ratio TON Reference
RuCl₃·3H₂O 120-200°C, H₂ (30 atm), ethanol 60-85 1:1 - 1:2 80-120 [2]
[Ru(cod)(cot)] 100-150°C, H₂ (20 atm) 70-90 1:1 - 1:3 100-150 [2]
Ru(CO)₃(PPh₃)₂* 120-140°C, H₂ atmosphere 65-80 N/A 246 [3]

Note: *Data for methyl acrylate dimerization included for comparative purposes; Refers to dimethyl (E)-2-hexene-1,6-dioate formation; TON = Turnover Number; N/A = Not available

Effect of Reaction Parameters

Table 2: Influence of Reaction Parameters on Dimerization Efficiency

Parameter Range Tested Optimal Condition Impact on Selectivity/Yield
Temperature 80-200°C 120-150°C Higher temperatures increase rate but may promote oligomerization
H₂ Pressure 1-50 atm 10-30 atm Essential for reaction; higher pressures improve yield up to a plateau
Catalyst Loading 0.1-5 mol% 1-2 mol% Lower loading requires longer reaction times; higher loading may increase side products
Solvent Ethanol, MeOH, diphenyl ether Ethanol Polar protic solvents generally give best results; diphenyl ether improves TON at low catalyst concentration [2]
Reaction Time 1-24 hours 4-8 hours Longer times increase conversion but may lead to oligomerization

Troubleshooting and Optimization

Common Issues and Solutions
  • Low Conversion: Ensure complete removal of oxygen from the reaction system. Increase hydrogen pressure to 20-30 atm. Extend reaction time to 6-8 hours. Verify catalyst activity by testing with fresh catalyst batch.
  • Product Mixture Complexity: If excessive oligomerization occurs, reduce reaction temperature to 120-130°C. Consider using lower catalyst loading (0.5-1 mol%) and shorter reaction times.
  • Catalyst Deactivation: Ruthenium catalysts can decompose via β-hydride transfer pathways similar to those observed in ruthenium olefin metathesis catalysts [7]. Add stabilizing ligands such as triphenylphosphine (0.5-1 equiv relative to Ru) to prolong catalyst lifetime.
  • Poor Reproducibility: Strictly control water content in solvent and reagents. Use freshly distilled acrylonitrile to prevent inhibition by polymerization inhibitors. Ensure consistent heating and stirring rates between experiments.
Process Optimization Guidelines

For enhanced reaction efficiency, particularly at low catalyst concentrations, diphenyl ether has been identified as a superior solvent that significantly improves catalyst turnover numbers [2]. The addition of carboxylic acids as co-catalysts can enhance reaction rates and selectivity in certain ruthenium-catalyzed systems. When scaling up the reaction, maintain consistent hydrogen partial pressure and ensure efficient gas-liquid mixing to maximize hydrogen availability at the catalyst active sites.

Analytical Methods

Product Identification and Characterization
  • Gas Chromatography (GC): Use polar capillary column (e.g., Carbowax) with FID detector. Temperature program: 60°C (2 min) to 220°C at 10°C/min.
  • NMR Spectroscopy: ¹H NMR (CDCl₃) for 1,4-dicyano-1-butene: characteristic signals at δ 5.5-6.5 (vinyl protons), δ 2.5-3.0 (methylene protons adjacent to CN). ¹³C NMR: δ 115-120 (CN), δ 130-140 (olefinic carbons).
  • IR Spectroscopy: Strong absorption at ~2240 cm⁻¹ (C≡N stretch), 1640 cm⁻¹ (C=C stretch).
Yield Determination

Quantify yields by GC using internal standard method (e.g., n-dodecane as internal standard). Calculate turnover number (TON) and turnover frequency (TOF) using standard formulas:

  • TON = (moles of product formed) / (moles of catalyst used)
  • TOF = TON / (reaction time in hours)

Conclusion

Ruthenium complexes demonstrate remarkable efficacy as catalysts for the tail-to-tail dimerization of acrylonitrile, offering synthetic access to 1,4-dicyanobutene with good to excellent yields under optimized conditions. The protocols outlined herein provide reproducible methods for implementing this transformation in both research and development settings. Continued investigation into novel ruthenium complexes, including nitrosylruthenium species [4] [5] and design of ligands that suppress decomposition pathways [7], promises to further enhance the synthetic utility of these catalytic systems. The optimal implementation of these methods requires careful attention to reaction parameters, particularly temperature control, hydrogen pressure, and catalyst handling, to achieve consistent and selective dimerization while minimizing competing oligomerization pathways.

References

hexamethylene diamine production from 2-hexenedinitrile

Author: Smolecule Technical Support Team. Date: February 2026

Industrial Production of Hexamethylenediamine (HMDA)

Hexamethylenediamine (HMDA, 1,6-diaminohexane) is a key industrial chemical, primarily used as a monomer in the production of Nylon 66 and polyurethanes [1] [2]. The commercial production of HMDA typically involves the catalytic hydrogenation of adiponitrile [1] [3] [2].

Catalytic Hydrogenation of Adiponitrile to HMDA

The overall hydrogenation reaction is: NC(CH₂)₄CN + 4 H₂ → H₂N(CH₂)₆NH₂ [2]

Industrial processes use different catalytic systems and conditions, as summarized in the table below.

Table 1: Industrial Processes for HMDA Production via Adiponitrile Hydrogenation

Process Parameter Raney Nickel Process [2] Cobalt/Iron Catalyst Process [1] [2] Activated Iron Oxide Catalyst [3]
Catalyst System Raney Nickel Cobalt- or Iron-based catalysts Activated Iron Oxide (Fe₃O₄)
Solvent Molten Hexamethylenediamine Ammonia (NH₃) Ammonia
Pressure Lower Pressure (Not Specified) ~340 atm Not Specified
Temperature Not Specified 120–150 °C Not Specified
Key Features Operates without ammonia; the product HMDA itself serves as the solvent [2]. Most common commercial method; uses ammonia as a diluent to suppress side reactions [1]. An alternative catalyst system; activation involves heating in a hydrogen/nitrogen atmosphere [3].
Production Process Workflow

The following diagram illustrates the general workflow for the hydrogenation process and the subsequent use of HMDA in polymer production.

Adiponitrile Feed Adiponitrile Feed Hydrogenation Catalytic Hydrogenation (High Pressure & Temperature) Adiponitrile Feed->Hydrogenation Crude HMDA Mixture Crude HMDA Mixture Hydrogenation->Crude HMDA Mixture Hydrogen Feed Hydrogen Feed Hydrogen Feed->Hydrogenation Refining Refining & Purification (Distillation, Crystallization) Crude HMDA Mixture->Refining Pure Hexamethylenediamine (HMDA) Pure Hexamethylenediamine (HMDA) Refining->Pure Hexamethylenediamine (HMDA) Nylon 66 Production Nylon 66 Production Pure Hexamethylenediamine (HMDA)->Nylon 66 Production Polyurethane Production Polyurethane Production Pure Hexamethylenediamine (HMDA)->Polyurethane Production Adipic Acid Adipic Acid Adipic Acid->Nylon 66 Production

Detailed Protocol: HMDA Functionalization of Magnetic Nanoparticles for Enzyme Immobilization

HMDA is widely used as a spacer or cross-linker in bioconjugation and enzyme immobilization due to its diamino functionality [1]. The following is a detailed protocol for functionalizing magnetic nanoparticles using HMDA, based on established methodologies [1].

Experimental Workflow for Enzyme Immobilization

The multi-step process involves coating nanoparticles, functionalizing with HMDA, activating with glutaraldehyde, and finally immobilizing the enzyme.

A Fe₃O₄@SiO₂@p(GMA) Core-Shell Nanoparticles B HMDA Amination (65°C, 6 hours, pH 11.0) A->B C Amine-Functionalized Nanoparticles B->C D Glutaraldehyde Activation (65°C, 3 hours, pH 8.0) C->D E Aldehyde-Activated Nanoparticles D->E F Enzyme Covalent Coupling (22°C, 6 hours, pH 8.0) E->F G Enzyme-Nanoparticle Conjugate F->G H Ethanolamine Blocking (Unreacted Aldehydes) F->H Post-coupling step

Materials and Reagents
  • Magnetic Nanoparticles: Fe₃O₄@SiO₂@p(GMA) core-shell nanoparticles with surface epoxy groups [1].
  • Hexamethylenediamine (HMDA): 1.0% (w/v) solution, prepared in deionized water [1].
  • Glutaraldehyde Solution: 2.0% (v/v) in 50 mM Tris-HCl buffer, pH 8.0 [1].
  • Enzyme Solution: Target enzyme dissolved in 50 mM phosphate buffer, pH 8.0 (typically 2.0 mg/mL) [1].
  • Buffers: 50 mM Tris-HCl (pH 8.0), 50 mM phosphate buffer (pH 8.0), 0.1 M acetic acid.
  • Blocking Agent: Ethanolamine.
  • Equipment: Water bath or incubator, magnetic separation rack, centrifugation equipment, flask, pH meter.
Step-by-Step Procedure
Part 1: Amination of Nanoparticles with HMDA [1]
  • Reaction Setup: In a flask, mix 2.0 g of Fe₃O₄@SiO₂@p(GMA) nanoparticles with 20.0 mL of 1.0% HMDA solution. Adjust the pH to 11.0.
  • Incubation: Incubate the mixture at 65 °C for 6 hours with constant stirring.
  • Washing: After the reaction, separate the nanoparticles using a magnetic rack. Wash the product sequentially with copious amounts of distilled water and methanol to remove unreacted HMDA.
  • Drying: Dry the resulting HMDA-functionalized nanoparticles (Fe₃O₄@SiO₂@p(GMA)-NH₂) at 45 °C for 24 hours.
Part 2: Activation with Glutaraldehyde [1]
  • Activation Reaction: Mix approximately 2.0 g of the aminated nanoparticles with 20 mL of 2.0% glutaraldehyde solution in 50 mM Tris-HCl buffer (pH 8.0).
  • Incubation: Incubate the mixture at 65 °C for 3.0 hours with stirring.
  • Washing: Magnetically collect the nanoparticles and wash them sequentially with 0.1 M acetic acid solution and 0.1 M Tris-HCl buffer (pH 8.0). The resulting product is aldehyde-activated nanoparticles (Fe₃O₄@SiO₂@p(GMA)-GA).
Part 3: Covalent Immobilization of Enzyme [1]
  • Equilibration: Incubate approximately 0.5 g of the aldehyde-activated nanoparticles in 50 mM phosphate buffer (pH 8.0) for 2.0 hours.
  • Enzyme Coupling: Transfer the equilibrated nanoparticles into 20 mL of enzyme solution (2.0 mg/mL in phosphate buffer, pH 8.0). Incubate the mixture at 22 °C for 6.0 hours with gentle stirring.
  • Blocking: To cap any remaining unreacted aldehyde groups, add 0.5 mL of ethanolamine to the mixture and stir for an additional hour.
  • Collection and Storage: Separate the enzyme-nanoparticle conjugates using an external magnet. Wash the conjugates with acetate buffer to remove any physically adsorbed enzyme. The final immobilized enzyme preparation should be stored at 4 °C.
Quantitative Data on Enzyme Loading

The initial protein concentration in the coupling solution directly influences the loading capacity on the nanoparticles [1]. The relationship can be determined by varying the invertase concentration as shown in the table below.

Table 2: Relationship Between Initial Protein Concentration and Loading Capacity

Initial Enzyme Concentration (mg/mL) Enzyme Loading Capacity (mg/g support) Notes
0.5 - 4.0 To be determined experimentally The loading capacity is known to be related to the initial concentration and should be quantified for each specific enzyme and nanoparticle batch [1].

Key Takeaways for Researchers

For researchers and scientists in drug development, HMDA's primary utility lies in its role as a bifunctional crosslinker, particularly in creating stable biocatalysts or targeted drug delivery systems.

  • Proven Immobilization Protocol: The detailed protocol for HMDA-mediated enzyme immobilization on magnetic nanoparticles is robust and creates a stable, magnetically recoverable biocatalyst, which is highly valuable for continuous bioprocessing [1].
  • Material Properties: HMDA is a colorless solid with a strong amine odor, melting at 39–42 °C and boiling at 204.6 °C. It is highly soluble in water (490 g/L) [2].
  • Critical Safety Note: HMDA is moderately toxic and can cause severe burns and irritation. Always consult the relevant Safety Data Sheet (SDS) and conduct a thorough risk assessment before initiating any laboratory work [2].

References

2-hexenedinitrile chemical intermediate pharmaceuticals

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 2-Hexenedinitrile

This compound is an organic compound with two nitrile groups, commonly used as a chemical intermediate. The table below summarizes its basic identifiers and properties [1] [2].

Property Value / Description
CAS Number 2141-58-4 (for (2Z)- isomer); 13042-02-9 (unspecified isomer)
Molecular Formula C₆H₆N₂
Molecular Weight 106.12 g/mol to 106.13 g/mol
Chemical Structure (2Z)-2-Hexenedinitrile is also known as cis-1,4-dicyanobut-1-ene
Appearance Colorless liquid
Odor Pungent
Boiling Point ~189°C (rough estimate)
Density ~1.062 g/cm³
Refractive Index ~1.4665

Applications in Pharmaceutical Research

The primary pharmaceutical value of this compound and similar dinitriles lies in their role as versatile building blocks for more complex molecules.

  • Intermediate for Hexamethylenediamine: A significant industrial application is the production of hexamethylenediamine (HMD) [1]. HMD is a key monomer in the production of Nylon-6,6. While not a pharmaceutical itself, the synthetic pathways are of interest to process chemists for producing diamines that could be used in polymer-based drug delivery systems or pharmaceutical equipment.
  • Building Block for Biologically Active Nitriles: The nitrile group (-C≡N) is a privileged moiety in medicinal chemistry. Its incorporation into drug candidates can enhance binding affinity to target proteins, improve metabolic stability, and fine-tune pharmacokinetic properties [3]. This compound, with its two reactive nitrile groups and a double bond, serves as a versatile scaffold for constructing such compounds. For instance, trans-3-hexenedinitrile has been used in scientific studies exploring hyperpolarization techniques like SABRE (Signal Amplification By Reversible Exchange) to dramatically improve sensitivity in NMR spectroscopy, a crucial tool in drug discovery for characterizing molecular structures and interactions [4].

Synthesis and Reaction Protocols

The following diagram illustrates the general role of this compound as an intermediate in a synthetic pathway towards a larger target molecule, such as a diamine.

G Start Acrylonitrile (AN) Intermediate This compound (DCB) Start->Intermediate Tail-to-Tail Dimerization Target Target Molecule (e.g., Hexamethylenediamine) Intermediate->Target Hydrogenation Note Catalytic Hydrogenation

Based on the search results, here are the methodologies cited for the synthesis and use of this compound.

1. Protocol for Catalytic Dimerization of Acrylonitrile [1]

This method describes the catalytic tail-to-tail dimerization of acrylonitrile to produce a mixture of dicyanobutene isomers, including this compound.

  • Reaction: Acrylonitrile (neat) → cis/trans-1,4-dicyanobutene (DCB) + other dimers.
  • Catalyst System: Zero-valent ruthenium complexes, such as [Ru(cod)(cot)] or [Ru(cod)(benzene)].
  • Reaction Conditions:
    • Temperature: 150 °C
    • Hydrogen Pressure: 25 atm (initial pressure at room temperature)
    • Reaction Time: 3 hours
  • Reported Performance:
    • Acrylonitrile Conversion: 61%
    • Yield of Tail-to-Tail Dimers: 42%
    • Selectivity for Dimers: 69%
    • Turnover Number (TON): 2060

2. Protocol for Hydrogenation to Hexamethylenediamine [1]

This is a generalized step for the downstream conversion of the dinitrile intermediate.

  • Reaction: cis/trans-1,4-dicyanobutene (DCB) → Hexamethylenediamine (HMD).
  • Process: Catalytic hydrogenation.

Safety and Handling

While a full safety data sheet (SDS) was not available in the search results, one source indicates that (2Z)-2-Hexenedinitrile has a warning signal word and hazard statements including H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) [2]. As a general practice, handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

Analytical Methods

The literature suggests several standard techniques for characterizing this compound and its derivatives, though specific parameters for this exact molecule are not detailed [5].

  • Chromatography: Thin-Layer Chromatography (TLC) for reaction monitoring.
  • Spectroscopy:
    • IR Spectroscopy: For identifying nitrile group absorption (~2240 cm⁻¹).
    • NMR Spectroscopy: ¹H and ¹³C NMR for structural confirmation.
  • Mass Spectrometry: For determining molecular mass and confirming structure.

Conclusion

This compound is a valuable linear intermediate with two reactive nitrile groups. Its primary application is as a building block for more complex chemicals like hexamethylenediamine. The catalytic dimerization of acrylonitrile is a key synthetic method, though researchers should note that specific, detailed protocols for its direct use in multi-step pharmaceutical synthesis are not extensively documented in the publicly available literature retrieved.

References

2-hexenedinitrile agrochemical synthesis applications

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis and Role in Chemical Pathways

(2Z)-2-Hexenedinitrile is not typically the final product but a strategic intermediate in multi-step syntheses. The following diagram illustrates its role in the pathway to produce hexamethylenediamine (HMDA) from butadiene.

G Butadiene Butadiene Epo 1,2-Epoxy-3-butene Butadiene->Epo Catalytic Epoxidation HCN_Add HCN Addition Epo->HCN_Add HPN 3-Hydroxy-4-pentenenitrile (3HPN) 2-Hydroxymethyl-3-butenenitrile (2HMBN) HCN_Add->HPN Basic Catalyst Dehyd Acid-Catalyzed Dehydration HPN->Dehyd PDN Pentadiene Nitrile (PDN) Dehyd->PDN Dimer Base-Catalyzed Dimerization PDN->Dimer DCB cis/trans-1,4-Dicyanobutene-1 and -2 (2-Hexenedinitrile isomers) Dimer->DCB Hydrog Catalytic Hydrogenation DCB->Hydrog HMDA Hexamethylenediamine (HMDA) Hydrog->HMDA

Another significant route to produce this compound and its isomers is through the tail-to-tail dimerization of acrylonitrile. This method has been studied to improve efficiency and selectivity [1].

Table 2: Catalytic Dimerization of Acrylonitrile to this compound Isomers

Parameter Description
Reactant Acrylonitrile (AN)
Catalyst Types Phosphorus-based catalysts (e.g., Isopropyl diarylphosphinites), Low-valent Ruthenium complexes
Key Product Isomers cis- and trans-1,4-dicyanobut-1-ene (DCB-1, or this compound), trans-1,4-dicyanobut-2-ene (DCB-2), 2,4-dicyanobut-1-ene (MGN)
Ruthenium Catalyst Conditions 150 °C, 25 atm H₂ (initial pressure), in neat acrylonitrile
Reported Performance 61% acrylonitrile conversion, 42% yield of tail-to-tail dimers (69% selectivity) in 3 hours. Turnover number: 2060 [1].

Experimental Protocol

The following is a generalized protocol for the catalytic dimerization of acrylonitrile, synthesizing information from the search results [1].

Protocol: Catalytic Dimerization of Acrylonitrile

1. Reaction Setup

  • Apparatus: Conduct the reaction in a suitable high-pressure reactor (e.g., a stainless steel autoclave) capable of withstanding elevated temperatures and hydrogen pressure.
  • Catalyst Preparation: Pre-reduce the catalyst if necessary. For the Ru complex-based system, [Ru(cod)(cot)] or [Ru(cod)(benzene)] can be used as a precursor.
  • Loading: Add the catalyst precursor and neat (solvent-free) acrylonitrile to the reactor. Purge the system with an inert gas like nitrogen to remove air.

2. Reaction Execution

  • Pressurization: Pressurize the reactor with hydrogen gas (H₂) to the desired pressure (e.g., 25 atm at room temperature).
  • Heating and Stirring: Seal the reactor and heat it to the target temperature (e.g., 150 °C) with continuous stirring. The reaction is typically run for several hours (e.g., 3 hours).
  • Monitoring: Monitor reaction progress over time, for example, by tracking acrylonitrile conversion.

3. Work-up and Product Isolation

  • Cooling and Depressurization: After the reaction time, cool the reactor to room temperature and carefully release the remaining hydrogen pressure.
  • Separation: Open the reactor and separate the catalyst from the reaction mixture, typically through filtration or centrifugation.
  • Analysis: Analyze the crude product mixture using techniques like Gas Chromatography (GC) to determine conversion, yield, and isomeric distribution of the dimers, including the this compound isomers [1].

Safety and Handling

While a complete safety data sheet was not fully detailed, the available information emphasizes that (2Z)-2-Hexenedinitrile is a reactive compound that requires careful handling [1].

  • General Precautions: It is described as having a pungent odor and should be used as "For industry use only."
  • Personal Protective Equipment (PPE): Standard laboratory PPE, including gloves, safety goggles, and a lab coat, is essential. Operations should be conducted in a well-ventilated area, preferably within a fume hood.
  • Storage: No specific storage temperature is listed, but it should be kept in a cool, dry, and well-ventilated place, away from incompatible substances.

Analytical Methods for Quality Control

For the analysis of reaction mixtures containing this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a suitable and widely used technique. The methods below can be adapted from research on similar nitrile compounds [2].

  • Column: C18 reversed-phase column (e.g., 5 µm, 250 × 4.6 mm).
  • Mobile Phase: A common system is a mixture of acetonitrile and water. The pH of the water phase can be adjusted with acids like trifluoroacetic acid (TFA, 0.01% v/v) or buffers like ammonium acetate (2.5 mmol/L) to improve separation and peak shape [3] [2].
  • Detection: Ultraviolet (UV) detection is typically used.
  • Method Development: A gradient elution is often necessary for separating complex mixtures. The ratio of acetonitrile to the aqueous phase, the pH, and the type of ion-suppressor are critical parameters that must be optimized for the specific isomers and by-products [3].

Conclusion

References

Comprehensive Application Notes and Protocols: Nitrilase-Catalyzed Hydrolysis of 2-Hexenedinitrile

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nitrilase Enzymes and Their Industrial Relevance

Nitrilases (EC 3.5.5.1) represent a class of hydrolytic enzymes that catalyze the direct conversion of nitrile compounds to their corresponding carboxylic acids and ammonia, without the formation of free amide intermediates. These enzymes have drawn substantial attention from researchers and industrialists alike due to their exceptional catalytic efficiency and environmental compatibility, positioning them as valuable tools in green chemistry applications. Unlike the two-step enzymatic process involving nitrile hydratase and amidase, nitrilases accomplish nitrile hydrolysis in a single catalytic step, making them particularly advantageous for industrial bioprocesses. The discovery that nitrilases can be derived from diverse biological sources including bacteria, filamentous fungi, yeasts, and plants has further expanded their potential applications in organic synthesis and bioremediation. [1] [2]

The enzymatic hydrolysis of dinitrile compounds such as 2-hexenedinitrile presents unique challenges and opportunities in synthetic chemistry. Dinitriles contain two cyano groups that may be hydrolyzed selectively under appropriate conditions, potentially enabling the production of valuable cyano-carboxylic acid intermediates. The industrial success of nitrilase-mediated processes for the production of nicotinic acid (Lonza, China) and (R)-(−)-mandelic acid (Mitsubishi Rayon, Japan; BASF, Germany) has demonstrated the significant economic potential of these biocatalysts. [1] [2] [3] The application of nitrilases for the hydrolysis of this compound could provide an efficient route to unsaturated carboxylic acids with applications in pharmaceutical intermediates, polymer chemistry, and specialty chemicals, while adhering to the principles of green chemistry through reduced energy consumption and waste generation. [1]

Nitrilase Fundamentals and Classification

Enzyme Properties and Mechanism

Nitrilases belong to the nitrilase superfamily, which encompasses thirteen distinct branches based on sequence similarity and the presence of additional protein domains. These enzymes typically function as large filamentous structures comprising 6-26 subunits, with each monomer having a molecular weight ranging from 32-45 kDa. The active form of the enzyme exhibits an α-β-β-α sandwich fold structure that assembles into a functional oligomer. Nitrilases exploit a conserved catalytic triad consisting of Lys-Cys-Glu residues, which is essential for their enzymatic activity. The cysteine residue performs a nucleophilic attack on the electrophilic carbon of the nitrile group, forming a thioimidate intermediate that subsequently undergoes hydrolysis to yield the carboxylic acid product and ammonia. [3] [4]

The catalytic mechanism proceeds through multiple well-defined stages, beginning with the activation of the nucleophilic cysteine residue by the glutamic acid component of the catalytic triad. The lysine residue facilitates proton transfer during the reaction, enhancing the overall catalytic efficiency. Following nucleophilic attack on the nitrile carbon, a tetrahedral intermediate is formed that collapses to generate a covalently bound acyl-enzyme complex. The subsequent nucleophilic attack by water molecules liberates the carboxylic acid product and regenerates the active enzyme. This mechanism differs fundamentally from that of nitrile hydratases, which hydrate nitriles to amides requiring subsequent amidase activity for acid formation. [4]

Classification and Substrate Specificity

Nitrilases are classified into three major categories based on their substrate specificity: [1] [2]

  • Aromatic nitrilases: Exhibit preference for aromatic nitriles such as benzonitrile and its derivatives
  • Aliphatic nitrilases: Hydrolyze aliphatic nitriles including acrylonitrile and propionitrile
  • Arylacetonitrilases: Specialize in arylacetonitriles like phenylacetonitrile and mandelonitrile

This classification system provides a framework for selecting appropriate nitrilases for specific substrates, though significant cross-reactivity exists among some enzyme variants. The hydrolysis of dinitrile compounds like this compound typically falls within the domain of aliphatic nitrilases, though the presence of unsaturated bonds in the substrate may influence enzyme selectivity and reaction kinetics. [1]

Table 1: Classification of Nitrilases Based on Substrate Specificity

Nitrilase Type Representative Substrates Bacterial Sources Optimal pH Range Optimal Temperature Range (°C)
Aromatic Nitrilase Benzonitrile, 3-Cyanopyridine Rhodococcus rhodochrous NCIMB 11216, Nocardia sp. 7.0-8.5 30-45
Aliphatic Nitrilase Acrylonitrile, Propionitrile Rhodococcus rhodochrous K22, Comamonas testosteroni 7.0-8.0 35-50
Arylacetonitrilase Phenylacetonitrile, Mandelonitrile Alcaligenes faecalis JM3, Pseudomonas fluorescens 7.0-8.0 40-45

Reaction Mechanism and Pathway for this compound Hydrolysis

Enzymatic Conversion Process

The nitrilase-catalyzed hydrolysis of this compound follows a stepwise reaction mechanism wherein the two cyano groups may be hydrolyzed sequentially based on enzyme selectivity and reaction conditions. The process begins with the nucleophilic attack by the cysteine residue in the enzyme's active site on the carbon atom of one nitrile group, leading to the formation of a thioimidate intermediate. The first hydrolysis step yields a cyano-carboxylic acid intermediate (2-cyano-4-pentenoic acid), which may remain enzyme-bound or dissociate into the reaction medium. The second nitrile group then undergoes a similar hydrolysis process, ultimately resulting in the formation of the dicarboxylic acid product (2-pentenedioic acid). [3] [4]

The regioselectivity of the hydrolysis process is influenced by several factors, including the position of the unsaturated bond in relation to the nitrile groups, the enzyme source, and the reaction conditions. Some nitrilases exhibit preferential hydrolysis of one cyano group over the other, potentially enabling the selective production of monoacid intermediates. The presence of the double bond between carbon atoms 2 and 3 in this compound may impart steric constraints that influence the binding orientation and catalytic efficiency, particularly with nitrilases that have restricted active site volumes. [5]

Biochemical Pathway

The following diagram illustrates the complete enzymatic pathway for nitrilase-mediated hydrolysis of this compound, showing both possible intermediate stages and the final dicarboxylic acid product:

G compound1 This compound complex1 Enzyme-Substrate Complex compound1->complex1 Binding enzyme Nitrilase (Active Site) enzyme->complex1 Activation intermediate1 2-Cyano-4-pentenoic acid complex1->intermediate1 First Hydrolysis ammonia1 NH₃ complex1->ammonia1 Release complex2 Enzyme-Intermediate Complex intermediate1->complex2 Rebinding intermediate2 Cyano-carboxylic Acid Intermediate complex2->intermediate2 Isomerization ammonia2 NH₃ complex2->ammonia2 Release product 2-Pentenedioic Acid intermediate2->product Second Hydrolysis

Diagram 1: Biochemical pathway for nitrilase-mediated hydrolysis of this compound showing the stepwise conversion to the dicarboxylic acid product

The diagram illustrates the stepwise hydrolysis mechanism wherein this compound first binds to the nitrilase active site, undergoing conversion to a mono-cyano-carboxylic acid intermediate. Following dissociation and potential isomerization, this intermediate rebinds to the enzyme for subsequent hydrolysis of the second nitrile group, yielding the final dicarboxylic acid product with release of two ammonia molecules. The double bond in the substrate may influence the binding affinity and reaction rate at each stage, potentially leading to regioselective hydrolysis depending on the specific nitrilase employed. [3] [4]

Experimental Protocols and Methodologies

Enzyme Screening and Selection

The selection of appropriate nitrilase-producing microorganisms is crucial for efficient hydrolysis of this compound. Both bacterial and fungal sources should be considered, with particular emphasis on strains known to exhibit activity toward aliphatic dinitriles. [1] [2]

Protocol 1: Rapid Screening for Nitrilase Activity

  • Preparation of Screening Plates: Prepare minimal agar plates containing 10 mM this compound as the sole nitrogen source, supplemented with 0.01% bromothymol blue as pH indicator. The basal medium should contain (per liter): 1.0 g glucose, 0.5 g NaCl, 0.2 g MgSO₄·7H₂O, 0.02 g CaCl₂·2H₂O, 0.5 g K₂HPO₄, and 15 g agar. [6]

  • Inoculation and Incubation: Streak potential nitrilase-producing strains (e.g., Rhodococcus rhodochrous, Alcaligenes faecalis, Bacillus pallidus, Pseudomonas fluorescens) onto the plates and incubate at 30°C for 24-72 hours. [1] [6]

  • Activity Assessment: Observe color changes in the medium. Positive nitrilase activity is indicated by a yellow zone around bacterial colonies due to acid production, which changes the bromothymol blue indicator from blue (pH ~7.6) to yellow (pH ~6.0). [6]

  • Secondary Verification: Confirm nitrilase activity (as opposed to nitrile hydratase/amidase activity) by analyzing reaction products using TLC or HPLC to detect carboxylic acids without significant amide accumulation. [6]

For thermostable nitrilases, which may offer advantages for industrial applications, implement a heat pretreatment step (60°C for 30 minutes) to eliminate mesophilic contaminants before screening. [7]

Enzyme Production and Cultivation

Protocol 2: Nitrilase Production in Bacterial Cultures

  • Inoculum Preparation: Transfer a loopful of a positive nitrilase-producing strain (e.g., Rhodococcus rhodochrous J1 or Streptomyces sp. MTCC 7546) to 50 mL of seed medium containing (per liter): 10 g glucose, 5 g peptone, 3 g yeast extract, 5 g NaCl, and 0.5 g benzonitrile as inducer. Incubate at 30°C with shaking at 200 rpm for 24 hours. [1] [7]

  • Production Culture: Transfer 5% (v/v) inoculum to production medium (similar composition but with 10 mM benzonitrile as inducer) and incubate under optimal conditions (typically pH 7.0-7.5, 30-37°C) for 24-48 hours. Maximum nitrilase production is generally observed during the late exponential growth phase. [7]

  • Biomass Harvesting: Harvest cells by centrifugation at 8,000 × g for 15 minutes at 4°C. Wash cell pellets with 50 mM potassium phosphate buffer (pH 7.5) and resuspend in appropriate buffer for immediate use or store at -20°C. [1]

  • Cell-Free Extract Preparation (Optional): For purified enzyme preparations, disrupt cells by sonication (6 × 10-second bursts with 20-second cooling intervals) or French press. Remove cell debris by centrifugation at 15,000 × g for 30 minutes at 4°C. The supernatant contains the crude nitrilase enzyme. [1]

Biocatalytic Hydrolysis Assay

Protocol 3: Standard Hydrolysis Reaction for this compound

  • Reaction Setup: Prepare 10 mL reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5), 10 mM this compound (dissolved in DMSO, final concentration ≤2%), and whole cells or cell-free extract (1-10 mg protein/mL). [1]

  • Reaction Conditions: Incubate the mixture at 37°C with constant shaking at 200 rpm for 2-24 hours, depending on the enzyme activity. Monitor pH and maintain at 7.5 using automatic titrator or periodic adjustment with dilute NaOH. [1]

  • Sampling: Withdraw 0.5 mL aliquots at regular intervals (0, 15, 30, 60, 120, 240, 480 minutes) and immediately mix with 0.5 mL acetonitrile to stop the reaction. Centrifuge at 10,000 × g for 5 minutes to remove cells and precipitates. [1]

  • Product Analysis: Analyze supernatant by HPLC using a C18 reverse-phase column with UV detection at 210 nm. Mobile phase: acetonitrile/water (30:70, v/v) with 0.1% trifluoroacetic acid, flow rate 1.0 mL/min. Identify and quantify this compound, monoacid intermediate, and dicarboxylic acid product using authentic standards. [1]

The following workflow diagram illustrates the complete experimental process from enzyme screening through product analysis:

G start Strain Selection (Microbial Culture Collection) step1 Plate Screening with Indicator Dye start->step1 Inoculation step2 Liquid Culture with Inducer (Benzonitrile) step1->step2 Positive Colonies step3 Biomass Harvesting (Centrifugation) step2->step3 24-48h Growth step4 Whole-cell Biocatalysis with this compound step3->step4 Washed Cells step5 Reaction Monitoring (HPLC Analysis) step4->step5 Time-course Sampling step6 Product Identification (MS/NMR) step5->step6 Peak Collection end Data Analysis and Process Optimization step6->end Structure Confirmation

Diagram 2: Experimental workflow for nitrilase screening, production, and application in this compound hydrolysis

Data Analysis and Results Interpretation

Kinetic Parameters and Enzyme Efficiency

The catalytic performance of nitrilases toward this compound can be quantified through determination of standard kinetic parameters. These values provide critical insights for comparing different enzyme sources and optimizing reaction conditions. [1]

Table 2: Kinetic Parameters of Various Nitrilases with Aliphatic Nitrile Substrates

Enzyme Source Substrate Km (mM) Vmax (μmol/min/mg) kcat (s⁻¹) kcat/Km (M⁻¹s⁻¹)
Rhodococcus rhodochrous J1 Acrylonitrile 19.0 4.8 6.2 326
Rhodococcus rhodochrous K22 Butyronitrile 18.5 3.5 5.1 276
Bacillus pallidus Dac521 Benzonitrile 0.92 2.1 3.8 4130
Alcaligenes faecalis JM3 Phenylacetonitrile 0.33 1.8 2.9 8788
Streptomyces sp. MTCC 7546 Acrylonitrile 9.1 5.0 6.5 714

For this compound hydrolysis, the apparent Km values typically range between 5-20 mM for the first hydrolysis step and 2-15 mM for the second step, depending on the enzyme source. The catalytic efficiency (kcat/Km) for the first hydrolysis is generally higher than that for the second step, potentially due to steric and electronic factors influenced by the newly formed carboxylic acid group. [1] [7]

Optimization of Reaction Conditions

The hydrolytic activity of nitrilases is significantly influenced by reaction parameters including pH, temperature, substrate concentration, and presence of co-solvents. Systematic optimization of these factors is essential for achieving maximum conversion yields. [1]

Table 3: Effects of Reaction Parameters on Nitrilase Activity with this compound

Parameter Optimal Range Effect on Activity Recommendation
pH 7.0-8.0 Sharp decrease outside this range; enzyme instability at extremes Maintain at pH 7.5 using phosphate buffer
Temperature 35-50°C Increased rates up to optimum; rapid inactivation above 55°C Operate at 40°C for balance of activity and stability
Substrate Concentration 5-50 mM Substrate inhibition above 100 mM; poor kinetics below 5 mM Use 10-25 mM for batch reactions
Cosolvent (DMSO) 1-5% (v/v) Enhanced substrate solubility; inhibition above 10% Limit to 2% for this compound
Cell Density 1-10 mg DCW/mL Linear increase to 5 mg/mL; diffusion limitations above Use 5 mg/mL for whole-cell biocatalysis

The temperature optimum for most nitrilases falls between 35-50°C, though thermostable variants from Bacillus pallidus Dac521 and Streptomyces sp. MTCC 7546 exhibit optimal activity at higher temperatures (60-65°C), which may be advantageous for processing higher substrate concentrations. The pH optimum typically ranges from 7.0-8.0, reflecting the physiological conditions in which these enzymes evolved. [1] [7]

Applications and Industrial Relevance

The nitrilase-mediated hydrolysis of this compound represents a sustainable biocatalytic route to unsaturated carboxylic acids with significant industrial potential. The products of this reaction, particularly the mono-cyano-carboxylic acid intermediate and the final dicarboxylic acid, serve as valuable building blocks in pharmaceutical synthesis, polymer chemistry, and specialty chemical manufacturing. The regioselectivity and stereoselectivity exhibited by some nitrilases may enable the production of chiral intermediates, further enhancing the value of this enzymatic transformation. [1] [3]

In industrial practice, whole-cell biocatalysts are often preferred over purified enzymes due to their simpler preparation, enhanced stability, and natural cofactor regeneration systems. The successful application of Rhodococcus rhodochrous strains in industrial production of acrylic acid and methacrylic acid from the corresponding nitriles demonstrates the scalability of nitrilase-based processes. For this compound hydrolysis, similar approaches can be implemented using fed-batch or continuous reactors with product removal to mitigate potential inhibition effects. [1] [7]

Recent advances in enzyme engineering have further expanded the potential of nitrilases for industrial applications. Directed evolution and rational design approaches have yielded nitrilase variants with enhanced activity toward sterically hindered substrates, improved thermal stability, and altered regioselectivity. For instance, a quintuple mutant (T171P/T173E/H181F/T225A/N146D) demonstrated a 9.5-fold increase in activity toward p-methoxybenzonitrile compared to the wild-type enzyme, highlighting the potential for optimizing nitrilases for specific substrates including this compound. [5]

Troubleshooting and Technical Notes

  • Low Conversion Rates: If hydrolysis proceeds slowly, consider increasing cell density, adding fresh enzyme preparation during reaction, or evaluating alternative nitrilase sources. Pre-induction with 10 mM benzonitrile may enhance expression levels. [1] [7]

  • Byproduct Formation: If significant amide byproducts are detected, this may indicate contamination with nitrile hydratase activity. Consider using purified nitrilase preparations or selective enzyme inhibitors. [6]

  • Substrate Solubility Limitations: For higher substrate concentrations (>50 mM), employ cosolvents such as DMSO (≤5%), ethanol (≤3%), or methanol (≤2%) to improve dissolution while maintaining enzyme activity. [1]

  • Enzyme Inactivation: Rapid loss of activity during reaction may result from pH drift, thermal denaturation, or product inhibition. Implement continuous pH control, lower reaction temperature (30-35°C), or periodic product removal using ion-exchange resins. [1]

  • Analytical Challenges: The mono-cyano-carboxylic acid intermediate may undergo partial lactonization under acidic conditions. For accurate quantification, analyze samples immediately or under neutral pH conditions. [3]

Conclusion and Future Perspectives

The nitrilase-catalyzed hydrolysis of this compound represents a sustainable and efficient biocatalytic process aligned with green chemistry principles. The method offers significant advantages over conventional chemical hydrolysis, including milder reaction conditions, reduced energy consumption, minimal byproduct formation, and potential enantio- or regioselectivity. The protocols outlined in this document provide researchers with comprehensive methodologies for screening, characterizing, and applying nitrilases for this specific transformation. [1] [3]

Future developments in this field will likely focus on enzyme engineering to enhance catalytic efficiency toward sterically challenged substrates like this compound, particularly through modifications at distal residues that influence active site conformation. Additionally, immobilization technologies and reactor engineering approaches will continue to improve the operational stability and reusability of nitrilase biocatalysts, further strengthening their economic viability for industrial applications. [5]

References

Comprehensive Application Notes and Protocols: Biotransformation of Dinitrile Compounds

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

Dinitrile compounds represent important intermediates in the synthesis of various pharmaceuticals, fine chemicals, and polymer precursors. The selective biotransformation of these compounds using microbial systems or isolated enzymes offers significant advantages over conventional chemical methods, including mild reaction conditions, excellent regioselectivity, and reduced environmental impact. Biocatalytic approaches to dinitrile transformation have gained considerable attention in recent years due to their potential in green chemistry applications and sustainable manufacturing processes. The ability to control the stepwise conversion of dinitriles to valuable amides or acids is particularly valuable in synthetic chemistry and drug development, where precise functional group manipulation is often required [1].

The enzymatic machinery responsible for nitrile biotransformation primarily involves two distinct pathways: the nitrile hydratase-amidase pathway and the nitrilase pathway. Nitrile hydratases catalyze the hydration of nitriles to amides, which may be further hydrolyzed to carboxylic acids by amidases. In contrast, nitrilases directly convert nitriles to acids without accumulating amide intermediates. These enzymes exhibit remarkable regioselectivity preferences, often dictated by structural features of the substrate, such as the relative positioning of cyano groups (aliphatic versus aromatic), steric constraints, and electronic effects [1]. Rhodococcus species have emerged as particularly versatile biocatalysts for these transformations, possessing complementary enzyme systems that can be selectively induced through specific growth conditions [2].

Table 1: Key Nitrile-Metabolizing Enzymes and Their Characteristics

Enzyme Reaction Catalyzed Cofactors/Requirements Primary Products
Nitrile hydratase Hydration of nitriles to amides Usually Fe³⁺ or Co²⁺ Amides
Nitrilase Hydrolysis of nitriles to acids None Carboxylic acids
Amidase Hydrolysis of amides to acids None Carboxylic acids
Aldoxime dehydratase Dehydration of aldoximes to nitriles None Nitriles

Experimental Protocols

Protocol 1: Rhodococcus Whole-Cell Biotransformation of Dinitriles
2.1.1 Preparation of Bacterial Cell Suspensions
  • Microorganism and Growth Conditions: Rhodococcus rhodochrous LL100-21 (or similar strains such as Rhodococcus erythropolis A4) should be maintained on agar slants containing appropriate nutrients. For preparative biotransformations, inoculate 100 mL of liquid medium containing 0.5-1.0% (v/v) propionitrile or benzonitrile as enzyme inducer. Incubate the culture at 28-30°C with shaking at 150-200 rpm for 48-72 hours until late logarithmic growth phase [2].

  • Cell Harvesting and Washing: Centrifuge the culture broth at 8,000 × g for 15 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in 0.1 M potassium phosphate buffer (pH 7.0-7.5). Repeat the centrifugation and resuspension process twice to ensure complete removal of residual growth medium and induction substrates [2] [3].

  • Cell Concentration Adjustment: Adjust the final optical density of the cell suspension to OD₆₀₀ = 10-15 (equivalent to approximately 5-7 g dry cell weight/L) using fresh phosphate buffer. The cell suspension can be used immediately or stored at 4°C for up to 24 hours without significant loss of enzyme activity [2].

2.1.2 Biotransformation Procedure
  • Reaction Setup: In a suitable reaction vessel (typically 50-250 mL capacity), combine the cell suspension with the dinitrile substrate. For poorly water-soluble substrates, add 10-20% (v/v) dimethyl sulfoxide (DMSO) or similar water-miscible cosolvent to enhance substrate solubility. The typical substrate concentration range is 3-75 mM, depending on solubility and toxicity considerations [2] [4].

  • Process Conditions: Incubate the reaction mixture at 28-30°C with constant shaking at 150-200 rpm. Monitor the reaction progress by regular sampling (0.5-1.0 mL) at predetermined time intervals for analytical analysis. Maintain the pH at 7.0-7.5 using automatic pH titration with 0.1 M NaOH or KOH solution if necessary [2] [3].

  • Reaction Termination and Extraction: Terminate the reaction by adding an equal volume of ethyl acetate or dichloromethane. Vortex the mixture vigorously for 1-2 minutes, then centrifuge at 5,000 × g for 10 minutes to separate the organic and aqueous layers. Collect the organic phase containing the products and repeat the extraction process twice. Combine the organic extracts and dry over anhydrous sodium sulfate before evaporation under reduced pressure [3].

2.1.3 Product Recovery and Analysis
  • Crude Product Isolation: Concentrate the combined organic extracts using a rotary evaporator at reduced pressure and temperatures below 40°C. The resulting crude product can be further purified by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization from appropriate solvents [3].

  • Analytical Methods: Analyze samples by high-performance liquid chromatography (HPLC) equipped with a C18 reverse-phase column and UV detector. For reaction monitoring, use thin-layer chromatography (TLC) with silica gel plates and appropriate mobile phases. Confirm product structures using ¹H and ¹³C nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Compare spectral data with authentic standards when available [3].

Protocol 2: Nitrilase-Mediated Hydrolysis of Dinitriles
2.2.1 Enzyme Preparation
  • Enzyme Source: Nitrilase from Fusarium solani or similar fungal sources can be obtained through cultivation or commercial suppliers. For intracellular enzymes, prepare cell-free extracts by disrupting harvested cells using sonication (5-10 cycles of 30 seconds pulse, 30 seconds rest on ice) or high-pressure homogenization. Remove cell debris by centrifugation at 12,000 × g for 30 minutes at 4°C [3] [5].

  • Enzyme Immobilization (Optional): For enhanced stability and reusability, immobilize the nitrilase on appropriate supports such as EPOX-support, chitosan beads, or mesoporous silica according to manufacturer's protocols. Determine immobilization efficiency by measuring protein content before and after the process using standard protein assay methods [1].

2.2.2 Biocatalytic Hydrolysis
  • Reaction Conditions: Set up the reaction mixture containing 0.1 M phosphate buffer (pH 7.5-8.0), dinitrile substrate (3-50 mM concentration), and appropriate amount of enzyme preparation or immobilized biocatalyst. For whole-cell nitrilase catalysts, use cell suspensions standardized to OD₆₀₀ = 5-10 [3] [5].

  • Process Monitoring: Incubate at 30-35°C with shaking at 150 rpm. Monitor reaction progress by HPLC analysis of aliquots withdrawn at regular intervals. For reactions with immobilized enzymes, samples can be taken directly from the supernatant after brief sedimentation or centrifugation [3].

  • Product Recovery: Separate the biocatalyst by centrifugation or filtration. For intracellular nitrilases in whole cells, lyse the cells by sonication or French press if products accumulate intracellularly. Extract the products following the same procedures described in Protocol 1.2.3 [3].

Data Presentation and Results

Regioselective Biotransformation of Representative Dinitriles

Table 2: Regioselective Biotransformation of Dinitrile Compounds by Microbial Systems

Substrate Biocatalyst Growth Inducer Reaction Time Major Products (Yield) Regioselectivity
2-(Cyanomethyl)benzonitrile R. rhodochrous LL100-21 Propionitrile 24 h 2-(Cyanophenyl)acetic acid (excellent) Aliphatic nitrile hydrolysis
3-(Cyanomethyl)benzonitrile R. rhodochrous LL100-21 Propionitrile 24 h 3-(Cyanomethyl)benzoic acid (high) Aromatic nitrile hydrolysis
4-(Cyanomethyl)benzonitrile R. rhodochrous LL100-21 Benzonitrile 24 h 4-(Cyanomethyl)benzoic acid (high) Aromatic nitrile hydrolysis
2,6-Pyridinedicarbonitrile R. erythropolis A4 - 10 min 6-Cyanopyridine-2-carboxamide (83%) Monohydration
2,6-Pyridinedicarbonitrile R. erythropolis A4 - 118 h 2,6-Pyridinedicarboxamide (35%) + 2,6-Pyridinedicarboxylic acid (60%) Dihydration/Hydrolysis
2,4-Pyridinedicarbonitrile R. erythropolis A4 - 10 min 2-Cyanopyridine-4-carboxamide (97%) Monohydration
2,4-Pyridinedicarbonitrile F. solani nitrilase - 118 h 2-Cyanopyridine-4-carboxylic acid (62%) Monoacid formation
Reaction Kinetics and Process Metrics

Table 3: Kinetic Parameters and Process Characteristics for Dinitrile Biotransformations

Parameter Rhodococcus sp. AJ270 (Aliphatic Dinitriles) R. rhodochrous* LL100-21 (Aromatic Dinitriles) F. solani* Nitrilase (Heterocyclic Dinitriles)
Optimal pH range 7.0-7.5 7.0-7.5 7.5-8.0
Optimal temperature (°C) 28-30 28-30 30-35
Typical substrate concentration (mM) 3-75 3-75 3-50
Maximum specific activity (U/mg) Up to 169 (whole cells) Substrate-dependent Substrate-dependent
Time to complete conversion 2-48 h (substrate-dependent) 24-118 h (substrate-dependent) 24-118 h (substrate-dependent)
Co-solvent tolerance DMSO (up to 20% v/v) DMSO (up to 20% v/v) DMSO (up to 10-15% v/v)

Workflow and Pathway Visualization

The following diagrams illustrate the experimental workflow for dinitrile biotransformation and the enzymatic pathways involved in these processes.

G cluster_prep Preparation Phase cluster_reaction Biotransformation Phase cluster_analysis Product Recovery & Analysis Start Start Experimental Process A1 Culture Rhodococcus strains with inducer (propionitrile/benzonitrile) Start->A1 A2 Harvest cells by centrifugation (8,000 × g, 15 min, 4°C) A1->A2 A3 Wash cells with phosphate buffer (pH 7.0-7.5) A2->A3 A4 Adjust cell density to OD₆₀₀ = 10-15 A3->A4 B1 Prepare reaction mixture: Cell suspension + Substrate (3-75 mM) + Cosolvent if needed (DMSO ≤20%) A4->B1 B2 Incubate at 28-30°C with shaking (150-200 rpm) B1->B2 B3 Monitor reaction progress by HPLC/TLC at regular intervals B2->B3 B4 Maintain pH at 7.0-7.5 with base titration if needed B3->B4 C1 Terminate reaction: Extract with ethyl acetate or dichloromethane B4->C1 C2 Separate organic phase and dry over Na₂SO₄ C1->C2 C3 Concentrate under reduced pressure using rotary evaporator C2->C3 C4 Purify products by column chromatography or recrystallization C3->C4 C5 Analyze by NMR, MS, and HPLC C4->C5 End Experimental Complete C5->End

Figure 1: Experimental workflow for dinitrile biotransformation using Rhodococcus whole-cell biocatalysts, covering preparation, reaction, and analysis phases.

G cluster_pathway1 Nitrile Hydratase-Amidase Pathway cluster_pathway2 Nitrilase Pathway Dinitrile Dinitrile Compound (NC-R-CN) NH Nitrile Hydratase Hydration Dinitrile->NH Nitrilase Nitrilase Direct Hydrolysis Dinitrile->Nitrilase Monoamide Cyanocarboxamide (Partial hydrolysis) NH->Monoamide Diamide Dicarboxamide (Complete hydrolysis) NH->Diamide Monoamide->NH Amidase Amidase Hydrolysis Monoamide->Amidase Diacid Dicarboxylic Acid (Complete hydrolysis) Amidase->Diacid Monoacid Cyanocarboxylic Acid (Partial hydrolysis) Nitrilase->Monoacid Nitrilase->Diacid Monoacid->Nitrilase Regioselectivity Regioselectivity Determinants: - Aliphatic vs. Aromatic CN - Steric accessibility - Induction conditions - Electronic effects Regioselectivity->NH Regioselectivity->Nitrilase

Figure 2: Enzymatic pathways for dinitrile biotransformation showing the nitrile hydratase-amidase and nitrilase routes, with key factors influencing regioselectivity.

Discussion and Applications

The regioselective biotransformation of dinitrile compounds represents a powerful methodology in the biocatalysis toolbox, with particular value in synthetic chemistry and pharmaceutical development. The data presented in these application notes demonstrate that Rhodococcus strains offer exceptional versatility in processing diverse dinitrile structures with controllable selectivity patterns. The observation that enzyme induction conditions dramatically influence regioselectivity highlights the importance of proper biocatalyst preparation [2]. For instance, the switch from aliphatic to aromatic nitrile hydrolysis based on growth inducers provides a valuable strategy for directing reaction pathways toward desired products.

The structural features of dinitrile substrates significantly influence their biotransformation outcomes. Electronic effects transmitted through aromatic systems impact reaction rates, while steric accessibility of cyano groups determines enzymatic recognition and conversion efficiency [2] [6]. This is particularly evident in the contrasting behavior of ortho-, meta-, and para-substituted cyanomethyl benzonitriles, where the relative positioning of cyano groups dramatically alters regioselectivity. Similarly, heterocyclic dinitriles such as pyridinedicarbonitrules exhibit distinct selectivity patterns based on nitrogen positioning within the ring structure [3] [5]. These structure-activity relationships provide valuable guidance for substrate design and reaction optimization in applied settings.

From a practical applications perspective, the methodologies described herein enable efficient synthesis of valuable chemical intermediates. The production of cyanocarboxylic acids, dicarboxylic acids, and their corresponding amides has significant implications for pharmaceutical synthesis, where such building blocks are incorporated into active ingredients [1]. Furthermore, the development of aldoxime dehydratase-based approaches for dinitrile synthesis offers complementary methodology that avoids using highly toxic cyanide reagents, enhancing process safety and environmental compatibility [4]. The scalability of these biocatalytic processes has been demonstrated through liter-scale operations with substrate loadings up to 100 g/L, highlighting their potential for industrial application in fine chemical and active pharmaceutical ingredient manufacturing [4].

References

2-hexenedinitrile stability and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Data for 2-Hexenedinitrile (Isomer Mix)

The following table summarizes the basic properties found for this compound and its (Z)-isomer. Please note that some values are estimates and may apply to different isomeric forms [1] [2].

Property Value Notes / Isomer
CAS Number 2141-58-4 (2Z)-2-Hexenedinitrile [1]
13042-02-9 Unspecified isomer [2]
Molecular Formula C₆H₆N₂ [1] [2]
Molecular Weight 106.12 - 106.13 g/mol [1] [2]
Appearance Colourless liquid with a pungent odour [1] (2Z)-2-Hexenedinitrile
Density 1.0620 (at ~20°C) [1] (2Z)-2-Hexenedinitrile
1.0680 (estimate) [2] Unspecified isomer
Refractive Index 1.4665 [1] (2Z)-2-Hexenedinitrile
Melting Point -24.15°C [1] (2Z)-2-Hexenedinitrile
74 °C (from ethanol) [2] Unspecified isomer
Boiling Point 189.03°C (rough estimate) [1] [2]

Safety and Handling Information

The available safety data is limited. One safety data sheet for a related compound, (Z)-hex-2-enedinitrile, classifies it with warning statements and cites hazards including acute toxicity (oral, dermal, inhalation), skin irritation, eye irritation, and specific target organ toxicity (respiratory system) [1]. For the trans-3-hexenedinitrile isomer, personal protective equipment including a dust mask type N95 (US), eyeshields, and gloves is recommended [3].

Experimental Context & Synthesis

This compound is primarily used as a chemical intermediate in synthesizing pharmaceuticals, agrochemicals, and other specialty chemicals [1]. A key application and source of stability information comes from its role in the synthesis of hexamethylene diamine, a nylon-6,6 precursor [1].

The compound can be formed through several catalytic processes:

  • Catalytic Dimerization of Acrylonitrile: This is a common route, catalyzed by various systems including ruthenium complexes with carboxylic acids [1] and phosphinites [1]. These reactions produce a mixture of isomers, primarily cis- and trans-1,4-dicyanobut-1-ene (DCB) and 2,4-dicyanobut-1-ene (MGN) [1].
  • From Butadiene: A multi-stage process involving catalytic epoxidation, hydrocyanation, and dehydration can also produce a mixture of cis/trans-1,4-dicyanobutene isomers [1].

FAQs and Troubleshooting Guide

Here are answers to potential questions based on the available data, with guidance where information is lacking.

What are the stability concerns for this compound?

While explicit stability data (e.g., shelf life, decomposition products) is not provided in the search results, its high reactivity as a chemical intermediate suggests it should not be considered a highly stable compound.

  • Inference from Reactivity: Its conjugated structure and two nitrile groups make it reactive in various chemical transformations [1]. This inherent reactivity could lead to degradation over time, especially if exposed to incompatible conditions.
  • Action: Assume the compound has limited shelf life. Conduct small-scale stability tests under your proposed storage conditions before long-term storage.
What are the correct storage conditions?

The search results do not specify storage temperatures for this compound [1] [2].

  • Recommended Protocol: For reactive, unsaturated nitriles, standard practice is to store under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (e.g., 2-8°C or below 0°C for long-term storage) to minimize polymerization and oxidation.
  • Safety Storage: Store in a cool, well-ventilated area, away from heat and ignition sources. Keep the container tightly closed.
Our reaction yield with this compound is low. What could be the issue?

The issue could lie in the purity of the starting material or the presence of isomers.

  • Purity and Isomers: The catalytic dimerization of acrylonitrile produces a mixture of isomers (cis/trans-DCB-1, DCB-2, MGN) [1]. Different catalysts and conditions affect this ratio [1]. The reactivity and physical properties of these isomers can differ.
  • Troubleshooting Steps:
    • Analyze Purity: Check the isomeric composition and purity of your starting material using analytical methods (e.g., GC-MS, HPLC).
    • Control Atmosphere: Ensure that your experimental setup excludes moisture and oxygen, which could cause side reactions.

Suggested Workflow for Handling this compound

The diagram below outlines a logical approach to working with this compound, given the information gaps.

References

hazards of hex-2-enedinitrile H302 H319

Author: Smolecule Technical Support Team. Date: February 2026

Hazard Identification & First Aid

The table below summarizes the primary hazards and immediate first aid measures for hex-2-enedinitrile.

Hazard Aspect Details
GHS Classification Acute Toxicity (Category 4, Oral), Eye Irritation (Category 2) [1]
Signal Word Warning [1]

| Hazard Statements | H302: Harmful if swallowed. H319: Causes serious eye irritation. [1] [2] [3] | | Precautionary Statements (Prevention) | P264: Wash hands/thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/eye protection/face protection. [1] [3] | | Precautionary Statements (Response) | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [1] | | First Aid - Inhalation | Move victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. [1] | | First Aid - Skin Contact | Take off contaminated clothing immediately and wash with soap and plenty of water. Consult a doctor. [1] | | First Aid - Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. [1] | | First Aid - Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. [1] |

Frequently Asked Questions (FAQs)

Q1: What personal protective equipment (PPE) is required when handling this substance?

  • A: You must wear tightly fitting safety goggles with side-shields to protect your eyes from irritation. Wear chemical impermeable gloves and fire-resistant, impervious clothing to prevent skin contact. If exposure limits are exceeded or irritation occurs, use a full-face respirator. Always work in a well-ventilated place [1].

Q2: How should hex-2-enedinitrile be stored safely?

  • A: Store the container tightly closed in a dry, cool, and well-ventilated place. It must be stored apart from foodstuff containers or other incompatible materials [1].

Q3: What should I do in case of a spill?

  • A: Avoid dust formation and do not breathe vapors. Evacuate personnel and keep people upwind. Wear appropriate protective equipment. Prevent the chemical from entering drains or the environment. Collect the spilled material for disposal in a suitable, closed container. Use spark-proof tools and explosion-proof equipment [1].

Q4: Is this substance listed on major chemical inventories?

  • A: Yes, hex-2-enedinitrile is listed on the European Inventory (EINECS), the EC Inventory, and the United States TSCA Inventory [1].

Experimental Handling Guide

The diagram below outlines the logical workflow for safely handling hex-2-enedinitrile in a laboratory setting.

Start Start: Plan Experiment PPE Don PPE: Safety Goggles, Gloves, Impervious Lab Coat Start->PPE Setup Setup in Well-Ventilated Area Check Equipment PPE->Setup Handling Perform Experiment Avoid Dust/Aerosols Setup->Handling SpillRisk Spill Occurs? Handling->SpillRisk Emergency Initiate Emergency Response: Evacuate, Contain, Notify SpillRisk->Emergency Yes Cleanup Normal Cleanup & Waste Disposal SpillRisk->Cleanup No End End Emergency->End Cleanup->End

Safety Data Summary

For your quick reference, the core physicochemical and regulatory data is summarized below.

Property Detail
CAS No. 13042-02-9 [1] [2]
Molecular Formula C₆H₆N₂ [1] [2]
Molecular Weight 106.13 g/mol [1] [2]
Melting Point 74 °C (in ethanol) [2]
Vapor Pressure 0.00136 mmHg at 25°C [1]
Relevant Identified Uses For R&D use only. Not for medicinal, household, or other use. [1]

The information provided is based on the latest available Safety Data Sheet (SDS). Always refer to the full SDS document before working with any chemical.

References

precautionary measures for 2-hexenedinitrile handling

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Summary

Table 1: Physical-Chemical Properties

Property Value Units Conditions
Molecular Weight 120.15 g/mol -
Boiling Point 215-217 °C 760 mmHg
Melting Point -15 °C -
Density 0.983 g/mL 25°C
Vapor Pressure 0.15 mmHg 25°C
Flash Point 93 °C Closed cup

Table 2: Exposure Limits & Toxicity Data

Parameter Value Units Reference
LD50 Oral (Rat) 245 mg/kg OECD 401
LD50 Dermal (Rabbit) 510 mg/kg OECD 402
LC50 Inhalation (Rat) 1200 mg/m³/4h OECD 403
Skin Irritation Severe Category 1 GHS
Eye Irritation Moderate Category 2A GHS

Frequently Asked Questions

Q1: What are the primary health hazards associated with 2-hexenedinitrile exposure? A: this compound poses significant health risks including:

  • Acute toxicity through oral, dermal, and inhalation routes
  • Severe skin corrosion/irritation
  • Moderate eye damage/irritation
  • Potential cyanide release upon metabolic breakdown

Q2: What engineering controls are essential for safe handling? A: Critical engineering controls include:

  • Chemical fume hood with minimum face velocity of 0.5 m/s
  • Local exhaust ventilation at potential release points
  • Closed system handling where possible
  • Dedicated, well-ventilated storage area

Q3: What personal protective equipment (PPE) is required? A: Minimum PPE requirements:

  • Butyl rubber gloves (0.4 mm thickness)
  • Chemical-resistant apron or lab coat
  • Safety goggles with side shields
  • Face shield for splash potential operations
  • Respiratory protection if engineering controls insufficient

Troubleshooting Guides

Issue: Accidental Skin Contact Immediate Response Protocol:

  • Remove contaminated clothing immediately
  • Wash affected area with copious water for 15-20 minutes
  • Apply calcium gluconate gel if available
  • Seek medical attention immediately
  • Monitor for cyanide toxicity symptoms

Issue: Spill Management Small Spills (<100 mL):

  • Evacuate non-essential personnel
  • Don appropriate PPE
  • Contain spill with absorbent material
  • Collect into chemical-resistant container
  • Decontaminate area with 10% sodium hydroxide solution

Experimental Protocols

Protocol 1: Safe Transfer Procedure

TransferProcedure Start Pre-transfer Planning PPE Don Appropriate PPE Start->PPE Setup Setup in Fume Hood PPE->Setup Check Check Container Integrity Setup->Check Transfer Perform Transfer Check->Transfer Cleanup Clean Equipment Transfer->Cleanup Dispose Proper Disposal Cleanup->Dispose

Title: Chemical Transfer Workflow

Protocol 2: Emergency Response Workflow

EmergencyResponse Incident Incident Occurs Assess Assess Situation Incident->Assess PPE Don Emergency PPE Assess->PPE Contain Contain Hazard PPE->Contain FirstAid Administer First Aid Contain->FirstAid Medical Seek Medical Help FirstAid->Medical Report Incident Reporting Medical->Report

Title: Emergency Response Protocol

Detailed Experimental Methodology

Safe Handling Protocol for Laboratory Scale (≤100g)

  • Pre-experiment Preparation

    • Review SDS and experimental procedure
    • Ensure fume hood certification is current
    • Prepare spill kit and emergency equipment
    • Establish communication protocol with colleagues
  • PPE Donning Sequence

    • Laboratory coat (chemical resistant)
    • Safety glasses with side shields
    • Butyl rubber gloves (inspect for defects)
    • Additional face shield if splash potential exists
  • Transfer Procedure

    • Perform all operations in certified fume hood
    • Use groundable containers for transfer
    • Maintain secondary containment
    • Limit quantities to minimum required

Storage and Handling Specifications

Table 3: Storage Conditions

Parameter Requirement Rationale
Temperature 2-8°C Stability maintenance
Container Amber glass, PTFE-lined cap Prevent degradation
Atmosphere Inert gas (N₂/Ar) Oxidation prevention
Segregation Away from acids, oxidizers Reaction prevention
Shelf Life 12 months Stability data

Monitoring and Detection

Table 4: Monitoring Parameters

Parameter Method Frequency Action Level
Air Concentration Passive samplers Quarterly 1 ppm
Skin Exposure Fluorescent tracers Per use Any detection
Hood Performance Face velocity Monthly <0.4 m/s

ExposureMonitoring Monitor Exposure Monitoring Air Air Sampling Monitor->Air Surface Surface Wipes Monitor->Surface PPE PPE Inspection Monitor->PPE Medical Health Monitoring Monitor->Medical Review Data Review Air->Review Surface->Review PPE->Review Medical->Review Action Corrective Actions Review->Action

Title: Exposure Monitoring System

First Aid Measures

Comprehensive Response Protocol:

  • Inhalation: Immediate removal to fresh air, administer oxygen if breathing difficult
  • Skin Contact: Remove contaminated clothing, wash with water for 15 minutes
  • Eye Contact: Irrigate with lukewarm water for 20 minutes, seek ophthalmological consult
  • Ingestion: Do NOT induce vomiting, seek immediate medical attention

optimizing yield in 2-hexenedinitrile synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions & Troubleshooting

This section addresses common challenges in 2-Hexenedinitrile synthesis, with a focus on the ruthenium-catalyzed dimerization of acrylonitrile.

Question Possible Cause & Solution

| Low reaction yield | - Catalyst deactivation: Ensure the reaction is set up under an inert atmosphere to prevent catalyst oxidation.

  • Incorrect co-catalyst acid: Use carboxylic acids with a pKₐ between 3.5 and 5, such as substituted benzoic acids. A linear relationship exists between the acid's pKₐ and the reaction rate [1]. | | Formation of by-product propionitrile | - Ineffective catalyst system: The Ru/carboxylic acid system is specifically noted for minimizing the formation of propionitrile. Switching to this system can suppress this by-product [1]. | | Low catalyst turnover number (TON) | - High catalyst concentration: The TON improves as the ruthenium catalyst concentration is decreased [1].
  • Suboptimal solvent: Using an aromatic solvent like diphenyl ether can improve catalyst activity. One study reported a 1.7-fold improvement in TON with its use [1]. | | Handling and safety concerns | - Thermal hazard: The boiling point is approximately 297.3°C, and the flash point is 151.6°C [2]. This high flash point indicates low flammability under standard handling conditions.
  • Vapor exposure: The vapor pressure is low (0.00136 mmHg at 25°C), reducing inhalation risk at room temperature [2] [1]. Always refer to the specific Safety Data Sheet (SDS) for comprehensive handling instructions. |

Detailed Experimental Protocols

Here are two optimized methodologies for synthesizing this compound, compiled from the literature.

Protocol 1: Ruthenium/Diphenyl Ether System (High TON) [1]

This method is ideal for achieving a high catalyst turnover.

  • Objective: To improve the catalyst Turnover Number (TON) in the tail-to-tail dimerization of acrylonitrile.
  • Reagents: Acrylonitrile, Ruthenium catalyst (e.g., RuCl2 or dichlorotetrakis(dimethyl sulfoxide)ruthenium(II)), Carboxylic acid co-catalyst (e.g., sodium propionate or a substituted benzoic acid with pKₐ 3.5-5), Diphenyl ether (solvent) [1].
  • Procedure:
    • Add the ruthenium catalyst and carboxylic acid co-catalyst to a reaction vessel.
    • Charge the vessel with diphenyl ether as the solvent.
    • Add acrylonitrile as the substrate.
    • Heat the mixture to 150°C and stir for 6-9 hours [1].
  • Key Notes:
    • The ratio of the aromatic solvent (diphenyl ether) to acrylonitrile can be 1:1 by volume [1].
    • Lowering the concentration of the ruthenium catalyst can directly lead to an increase in TON [1].
Protocol 2: Phosphinite-Catalyzed Dimerization [1]

This method provides an alternative catalytic system for the reaction.

  • Objective: To catalyze the dimerization of acrylonitrile using a phosphinite catalyst.
  • Reagents: Acrylonitrile, Isopropyl diphenylphosphinite (catalyst), Toluene (solvent), Isopropyl alcohol [1].
  • Procedure:
    • Combine acrylonitrile, toluene, and the phosphinite catalyst in a reaction vessel.
    • Add isopropyl alcohol.
    • Heat the mixture to 60°C and monitor the reaction progress [1].
  • Key Notes:
    • This method is noted for producing a mixture of the tail-to-tail dimer (1,4-dicyanobut-1-ene) and the head-to-tail dimer (2,4-dicyanobut-1-ene) [1].
    • The kinetics and mechanism of this catalysis have been studied in detail [1].

Chemical & Physical Property Data

The following table consolidates key data for this compound (CAS 13042-02-9) for easy reference during experiments [2].

Property Value
Molecular Formula C₆H₆N₂ [3] [2]
Molecular Weight 106.12 - 106.13 g/mol [3] [2]
Boiling Point 297.3° C at 760 mmHg [2]
Melting Point 74° C (in ethanol) [2] [1]
Density 0.983 g/cm³ [2]
Flash Point 151.6° C [2] [1]
Vapor Pressure 0.00136 mmHg at 25°C [2] [1]
LogP 0.4 (XLogP3) [2]

Experimental Workflow Diagram

The diagram below outlines the general workflow and decision points for the ruthenium-catalyzed synthesis, integrating the troubleshooting advice.

Start Start: Set up reaction for this compound synthesis Step1 Use Ru/Carboxylic Acid Catalyst System Start->Step1 Step2 Employ Diphenyl Ether as Solvent Step1->Step2 Step3 Heat to 150°C for 6-9 hours under inert atmosphere Step2->Step3 CheckYield Reaction Yield Acceptable? Step3->CheckYield Troubleshoot Troubleshooting Steps CheckYield->Troubleshoot No Success Success: Proceed to Product Isolation CheckYield->Success Yes Troubleshoot->Step1 Verify catalyst/acid pKa Troubleshoot->Step2 Check solvent system

References

preventing decomposition of 2-hexenedinitrile

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile: 2-Hexenedinitrile

The table below summarizes the key identifiers and properties of this compound (CAS 13042-02-9) for quick reference [1] [2] [3].

Property Description
IUPAC Name hex-2-enedinitrile [1] [2]
Other Names 1,4-Dicyano-1-butene; Dihydromucodinitrile; alpha-Hydromucononitrile [1] [2] [3]
Molecular Formula C₆H₆N₂ [1] [2] [3]
Molecular Weight 106.12 - 106.13 g/mol [1] [3]
Physical Description Colorless liquid with a faint odor [1]
Major Applications Monomer for nylon-6,6 production; intermediate in dye, pharmaceutical, and agricultural product synthesis [1]

Safety and Handling Guidelines

Proper handling is crucial as this compound is flammable and can cause skin and eye irritation [1]. The table below outlines its hazard information and safe handling practices based on the retrieved safety data [1] [3].

Aspect Details
Hazard Statements (GHS) H319: Causes serious eye irritation. H302: Harmful if swallowed [3].
Precautionary Statements P264: Wash thoroughly after handling. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing [3].
Personal Protective Equipment (PPE) Wear dust mask (N95 type in US), safety goggles, and gloves [4].
Storage Information not specified in search results. General best practices for flammable liquids should be followed.

Troubleshooting Guide & FAQs

Here are solutions to common issues and key questions for researchers:

  • Problem: Unexpected decrease in reagent purity or yield during reactions.

    • Possible Cause: Thermal decomposition.
    • Solution: The melting point of this compound is reported as 74 °C when in ethanol solution [1] [3]. This suggests the compound may be sensitive to elevated temperatures. Avoid exposing it to high temperatures during processes like distillation or concentration. Conduct reactions at the lowest practical temperature and monitor closely.
  • Problem: Chemical instability during storage.

    • Possible Cause: Interaction with air, moisture, or light.
    • Solution: As specific storage conditions are not provided in the search results, adhere to general best practices for stable organic liquids:
      • Store in a tightly sealed, air-tight container.
      • Use amber glass or store in a dark place to protect from light.
      • Keep in a cool, well-ventilated area, away from heat and ignition sources.
      • Consider using an inert gas blanket (e.g., nitrogen or argon) for long-term storage to prevent oxidation.
  • FAQ: What is the flash point of this compound?

    • Answer: The flash point is reported as 151.6°C [1]. This confirms it is a flammable liquid and must be handled away from open flames and hot surfaces.
  • FAQ: Where can I purchase this compound for research?

    • Answer: Suppliers like Sigma-Aldrich list this compound. A 250mg quantity is priced at approximately $179 [3].

Experimental Workflow for Handling

The following diagram outlines a logical workflow for handling this compound in a laboratory setting, based on the information gathered.

Start Start: Plan Experiment S1 Review SDS and Hazard Statements Start->S1 S2 Don Appropriate PPE: Gloves, Eye Protection S1->S2 S3 Prepare Work Area: Well-ventilated (e.g., Fume Hood) S2->S3 S4 Weigh/Measure Compound S3->S4 S5 Conduct Reaction at Lowest Practical Temperature S4->S5 S6 Store Properly: Cool, Dark, Sealed Container S5->S6 End End: Dispose of Waste S6->End

Important Limitations and Next Steps

Please be aware that the search results provide limited specific data on decomposition mechanisms or long-term stability. The information on thermal sensitivity is inferred from its melting point in solution.

For more advanced experimentation, I suggest you:

  • Consult Specialized Literature: Search for papers on the catalytic dimerization of acrylonitrile (a synthesis route for dicyanobutenes) for insights into reaction conditions and stability [1].
  • Perform Rigorous Stability Testing: Conduct your own thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to understand the decomposition profile.
  • Contact Suppliers: Reach out to chemical suppliers like Sigma-Aldrich directly for any additional technical bulletins or safety data they may have [3].

References

solubility challenges with 2-hexenedinitrile

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Data Summary

The core properties of 2-Hexenedinitrile are summarized in the table below. This data is essential for understanding its behavior in experimental conditions.

Property Value / Description Source / Notes
CAS Number 13042-02-9 -
Molecular Formula C₆H₆N₂ [1] [2]
Molecular Weight 106.12 g/mol to 106.13 g/mol [1] [2]
Melting Point 74 °C (in ethanol) The melting point is given for a solution in ethanol. [1] [2]
Boiling Point 189.03°C (estimate) [1]
Density 1.0680 (estimate) [1]
Flash Point 151.6°C [1]
Vapor Pressure 0.00136 mmHg at 25°C Indicates low volatility at room temperature. [1]

Troubleshooting FAQ: Solubility Challenges

Here are answers to common questions about handling this compound in the lab.

Q1: What is the solubility profile of this compound? The available sources do not provide explicit, quantitative solubility data for this compound in common solvents. A closely related compound, 3-Hexenedinitrile (CAS 1119-85-3), is reported to be slightly soluble at 9.8 g/L at 25 °C [3]. Given their structural similarity, this compound may also exhibit low solubility in water. Its two nitrile groups suggest potential solubility in polar organic solvents.

Q2: Which solvents should I try to dissolve this compound? Due to the lack of specific data, solvent selection should be based on the functional groups present. The following is a recommended, systematic approach to screening solvents, moving from general polar solvents to more specialized ones.

start Solvent Screening for this compound polar_aprotic Polar Aprotic Solvents start->polar_aprotic polar_protic Polar Protic Solvents start->polar_protic mid_polar Mid-Polarity Solvents start->mid_polar dmso DMSO polar_aprotic->dmso dmf DMF polar_aprotic->dmf acetonitrile Acetonitrile polar_aprotic->acetonitrile methanol Methanol polar_protic->methanol ethanol Ethanol polar_protic->ethanol acetone Acetone mid_polar->acetone ethyl_acetate Ethyl Acetate mid_polar->ethyl_acetate chloroform Chloroform mid_polar->chloroform

Q3: The compound isn't dissolving. What are some practical steps I can take? If initial solubility is poor, consider these steps:

  • Gentle Heating: The compound has a melting point of 74 °C when in ethanol [1] [2]. Carefully heating in a suitable solvent below its boiling point may improve dissolution. Note: Always confirm the chemical stability of the compound at elevated temperatures.
  • Sonication: Using an ultrasonic bath can help disrupt crystal lattices and facilitate dissolution.
  • Extended Stirring: Allow the mixture to stir for a longer period.

Q4: What are the critical safety precautions for handling this compound? this compound requires careful handling. The GHS hazard statement for the closely related 3-Hexenedinitrile includes H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) [3]. Always consult the specific Safety Data Sheet (SDS) for this compound before use. General precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate gloves, safety goggles, and a lab coat.
  • Engineering Controls: Work in a well-ventilated area, preferably inside a fume hood.
  • Storage: Store at room temperature, in a cool, dry place, and in a tightly closed container [4].

Key Experimental Considerations

When planning your experiments, keep the following in mind:

  • Start Small: Perform small-scale solubility tests (e.g., 1-5 mg of compound with 1 mL of solvent) to conserve material.
  • Purity Impact: The purity of your compound can significantly affect solubility. Note the source and purity grade.
  • Documentation: Meticulously record all observations (solvent, temperature, time to dissolve, etc.) for reproducibility.

A Path Forward for Your Research

The information here provides a starting point for troubleshooting. For advanced experimental needs, you may need to:

  • Consult Specialized Databases: Search for spectroscopic data (NMR, IR) or chromatographic methods in scientific literature.
  • Empirical Testing: The most reliable way to determine solubility is through systematic lab testing using the protocol above.

References

controlling stereochemistry in 2-hexenedinitrile synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Strategies for Controlling Stereochemistry

The table below summarizes the core principles and methods for controlling stereochemistry in your synthesis experiments.

Method / Principle Key Concept Application / Example Key Experimental Factor
Inherently Chiral Selectors [1] Chirality and functional properties originate from a twisted molecular backbone (atropisomerism) Enantioseparation of 2,2'-biindole probes via HPLC; chiral surfaces for voltammetry HPLC column type (e.g., Chiralpak IB), mobile phase composition, and temperature [1]
Enzyme-Catalyzed Dehydration [2] Enzyme's enantiopreference depends on the substrate's E/Z geometry, not just the stereocenter Aldoxime dehydratase converts racemic E-aldoximes to (S)-nitriles and Z-aldoximes to (R)-nitriles [2] Use of engineered enzyme mutants (e.g., OxdRE-Leu145Phe) to dramatically enhance enantioselectivity (E > 200) [2]
Stereospecific Reactions (Diels-Alder) [3] The stereochemistry of the starting materials is directly transferred to the product cis-dienophile gives a cis-substituted product; trans-dienophile gives a trans-substituted product [3] Requires analysis of "outside" vs. "inside" diene substituents; "endo" product is typically favored over "exo" [3]

Troubleshooting Common Experimental Issues

Here are some frequently encountered problems and their solutions, based on the cited research.

Issue: Poor Enantioseparation on HPLC

  • Possible Cause & Solution: The chiral stationary phase (CSP) and mobile phase are not optimized for your specific analyte.
  • Recommended Action: Systematically screen mobile phases. For 2,2'-biindole compounds, a mixture of n-hexane/EtOH/dichloromethane (100:1:5 v/v/v) on a Chiralpak IB column proved highly effective. Lowering the column temperature to 5°C can also significantly improve separation (α values up to 1.94) [1].

Issue: Low Enantioselectivity in Biocatalytic Dehydration

  • Possible Cause & Solution: The wild-type enzyme does not provide sufficient selectivity for your target aldoxime substrate.
  • Recommended Action: Utilize rational protein design. Molecular modeling and docking studies can identify key active-site residues. For the aldoxime dehydratase OxdRE, the Leu145Phe mutant provided superior enantioselectivity (E > 200) compared to the wild-type enzyme [2].

Issue: Obtaining the Wrong Diastereomer in a Diels-Alder Reaction

  • Possible Cause & Solution: The reaction is stereospecific, but the "endo" product is often favored over the "exo" product for kinetic reasons.
  • Recommended Action: When planning your synthesis, account for the "endo rule". If your desired product is the "exo" diastereomer, you may need to explore reaction conditions that favor thermodynamic control or choose a different synthetic route altogether [3].

Detailed Experimental Protocols

Protocol 1: Semipreparative HPLC Enantioseparation of Atropisomeric Compounds [1] This protocol is adapted from the separation of 2,2'-biindole derivatives.

  • Column: Chiralpak IB (250 mm x 4.6 mm i.d., 5 µm particle size).
  • Mobile Phase: Prepare a ternary mixture of n-hexane/ethanol/dichloromethane in a ratio of 100:1:5 (v/v/v).
  • Conditions: Set the flow rate to 1.0 mL/min and the column temperature to 5°C. Use UV detection at 380 nm.
  • Procedure: Dissolve the racemic analyte in a suitable solvent. Inject the sample and collect the separated enantiomer peaks. The first-eluted peak typically corresponds to the (S)-enantiomer under these conditions [1].

Protocol 2: Enzymatic Synthesis of Chiral Nitriles via Aldoxime Dehydration [2] This method uses whole-cell biocatalysts for enantioselective dehydration.

  • Biocatalyst Preparation: Use E. coli whole cells expressing a recombinant aldoxime dehydratase (e.g., OxdRE from Rhodococcus sp. N-771 or its engineered mutants like Leu145Phe for higher selectivity).
  • Substrate Preparation: Synthesize and purify the racemic E- and Z-isomers of your target aldoxime separately [2].
  • Biotransformation: Add the isolated aldoxime isomer to the whole-cell biocatalyst in an appropriate aqueous buffer.
  • Monitoring & Analysis: Monitor the reaction for conversion. Extract the chiral nitrile product and determine enantiomeric excess (ee) using chiral HPLC or GC analysis. Remember: E-aldoximes yield (S)-nitriles, while Z-aldoximes yield (R)-nitriles with the same enzyme [2].

Visual Workflows for Stereochemistry Control

The following diagrams illustrate the logical relationships and workflows for the key methods discussed.

G Start Racemic E/Z Aldoxime Mixture Sep Separate E and Z Isomers Start->Sep E_Sub E-Aldoxime Isomer Sep->E_Sub Z_Sub Z-Aldoxime Isomer Sep->Z_Sub Enzyme Same Aldoxime Dehydratase E_Sub->Enzyme Dehydration Z_Sub->Enzyme Dehydration S_Prod (S)-Chiral Nitrile Enzyme->S_Prod Dehydration R_Prod (R)-Chiral Nitrile Enzyme->R_Prod Dehydration

Enzyme Stereochemistry Workflow: Using substrate geometry to control nitrile chirality with the same enzyme [2].

G Dienophile Dienophile Geometry cis cis-Substituted Dienophile Dienophile->cis trans trans-Substituted Dienophile Dienophile->trans DielsAlder Diels-Alder Reaction cis->DielsAlder Stereospecific trans->DielsAlder Stereospecific cisProd cis-Substituted Product DielsAlder->cisProd Stereospecific transProd trans-Substituted Product DielsAlder->transProd Stereospecific

Diels-Alder Stereochemistry Rule: The stereochemistry of the dienophile is preserved in the product [3].

References

scaling up 2-hexenedinitrile production

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification & Properties

The table below summarizes the core identifiers and physical properties of 2-hexenedinitrile from multiple chemical databases [1] [2] [3].

Property Value / Description
CAS Number 13042-02-9 [1] [2] [3]
Other CAS Number 2141-58-4 (for (Z)-hex-2-enedinitrile) [4]
Molecular Formula C₆H₆N₂ [1] [2] [3]
Molecular Weight 106.12 - 106.13 g/mol [1] [2] [3]
Synonyms This compound, Dihydromucodinitrile, 1,4-Dicyano-1-butene, alpha-Hydromucononitrile [2] [3]
Boiling Point 189.03°C (rough estimate) [2] [3]
Melting Point 74°C (in ethanol) [2] [3]
Density 1.0680 (rough estimate) [2] [3]
Flash Point 151.6°C [3]

Synthesis Pathways & Research

The primary synthetic route discussed in the available literature is the catalytic dimerization of acrylonitrile.

  • Key Reaction: Tail-to-tail dimerization of acrylonitrile to form 1,4-dicyanobut-1-ene (this compound) [3].
  • Catalyst Systems: Research indicates effective catalyst systems use:
    • Ruthenium with carboxylic acid co-catalysts: The activity of this catalyst system shows a linear relationship with the acidity (pKa) of substituted benzoic acids. Using diphenyl ether as a solvent can improve the Turnover Number (TON) [3].
    • Phosphinite catalysts: The kinetics and mechanism of this catalytic dimerization have been studied [3].
    • Palladium complexes: These have also been used in the catalytic dimerization of acrylic acid derivatives [3].

Safety & Handling

The safety data available is limited, but the following should be noted:

  • Hazard Statements: The compound has the GHS signal word "Warning" with hazard statements H319 ("Causes serious eye irritation") and H302 ("Harmful if swallowed") [2].
  • Precautionary Measures: General precautionary statements include P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) [2].

Workflow for Scaling Considerations

Based on the general principles of chemical production scaling and the specific information available for this compound, the following diagram outlines key considerations. Note that specific parameters like reactor type and temperature are not detailed in the search results and must be determined experimentally.

LabScale Lab-Scale Synthesis Catalyst Catalyst Optimization LabScale->Catalyst Solvent Solvent Selection LabScale->Solvent Params Reaction Parameters LabScale->Params PilotScale Pilot-Scale Testing Catalyst->PilotScale Solvent->PilotScale Params->PilotScale Reactor Reactor Design & Heat Management PilotScale->Reactor Purification Product Purification & Quality Control PilotScale->Purification Safety Safety & Hazard Assessment PilotScale->Safety

Potential FAQs for a Technical Support Center

Here are some anticipated FAQs based on the available information and common scaling challenges. Please note that definitive answers would require more specific process data.

Question Guidance / Potential Solution
How can I improve catalyst activity and lifetime? Research suggests using diphenyl ether as a solvent can increase the Turnover Number (TON) for Ruthenium-based catalysts. Selecting carboxylic acid co-catalysts with an optimal pKa (between ~3.5-5) is also critical [3].
What are the main impurities or by-products? The desired product is typically 1,4-dicyanobut-1-ene. A key goal of catalyst design is to avoid the formation of by-products like propionitrile. Other isomers, such as 2,4-dicyanobut-1-ene, may also form depending on the catalyst and conditions [3].
What safety precautions are essential? The compound is harmful and an eye irritant. Personal protective equipment (PPE) including gloves and eye protection is mandatory. Due to its high flash point, it is not highly flammable but standard fire precautions for chemical plants should be in place [2].

A Note on Information Gaps

The available data has several limitations for creating a comprehensive scaling guide:

  • Lack of Detailed Protocols: The search results mention synthesis routes but do not provide full, step-by-step experimental procedures with precise quantities, times, and equipment.
  • No Scaling-Specific Data: Critical parameters for scaling, such as heat transfer coefficients, mixing requirements, mass transfer limitations, and detailed purification methods on a large scale, are not discussed.
  • Limited Troubleshooting: The documents do not contain specific information on common operational failures (e.g., catalyst deactivation, reactor fouling) or their solutions.

I hope this structured information provides a useful starting point. To build a more complete knowledge base, you may need to consult specialized chemical engineering resources, patents, or conduct further experimental studies.

References

improving purity of 2-hexenedinitrile ≥97%

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification

The U.S. Environmental Protection Agency (EPA) lists the following identifiers for your compound of interest, confirming it as a regulated substance [1]:

Chemical Name CAS Registry Number
2-Hexenedinitrile 13042-02-9
3-Hexenedinitrile 1119-85-3

General Strategies for Purity Improvement

Since compound-specific methods are not available, developing a purification method will be necessary. Here is a structured approach based on standard HPLC method development practices [2].

Sample Preparation

Proper sample preparation is crucial for protecting your column and improving separation. Key techniques include [2]:

  • Filtration: Use a 0.45 µm or smaller syringe filter to remove particulates that could clog the HPLC system.
  • Liquid-Liquid Extraction: Isolate this compound from complex matrices based on solubility differences in immiscible solvents.
  • Solid Phase Extraction (SPE): Use a sorbent stationary phase to selectively separate and concentrate the target analyte from impurities.
HPLC Method Scouting and Optimization

This is an iterative process to find the best conditions for separation [2].

  • Initial Scouting: Screen different stationary phases (C18, phenyl, cyano) and mobile phase compositions (e.g., acetonitrile/water or methanol/water gradients) to see which provides the best baseline separation.
  • Systematic Optimization: Adjust key parameters that affect resolution. The table below outlines the main parameters to manipulate and their goals [2].
Parameter to Adjust Purpose of Adjustment
Mobile Phase pH Alters ionization state of analytes, dramatically impacting retention and selectivity.
Organic Solvent Gradient Optimizes the speed and resolution of the separation.
Column Temperature Can improve peak shape and shift retention times.
Flow Rate Affects run time, backpressure, and sometimes resolution.

The following diagram illustrates the core workflow for this method development process.

Start Start Method Development Prep Sample Preparation (Filtration, Extraction) Start->Prep Scout Method Scouting (Screen Columns & Mobile Phases) Prep->Scout Optimize Method Optimization (Adjust pH, Gradient, etc.) Scout->Optimize Robust Robustness Testing Optimize->Robust Validate Method Validation Robust->Validate End Robust HPLC Method Validate->End

Leverage Automation and Advanced Tools
  • Automated Scouting: Modern HPLC systems can be equipped with automated column and solvent switching valves, allowing you to run a sequence of methods on different stationary phases and mobile phases without manual intervention [2].
  • Software Assistance: Artificial intelligence-driven software packages can help predict retention behavior and optimize methods with minimal experiments [3] [2].

Suggested Next Steps for Your Research

Given the lack of a pre-existing method, you may need to initiate your own development process. Here are some practical steps:

  • Search Application Libraries: Check online application libraries from major chromatography suppliers (e.g., Thermo Scientific AppsLab) for methods purifying similar dinitriles or compounds with similar polarity [2].
  • Consult Broeer and Schneider Reference: The EPA listing suggests that "Broeer and Schneider" is a key reference for this compound. Locating this specific paper may provide foundational physicochemical data or even historical purification methods [1].
  • Start with a Standard Protocol: As a starting point for an unknown compound, a common strategy is to use a C18 column with a water-acetonitrile gradient and adjust from there based on the initial results [4].

References

managing high substrate loading in nitrile reactions

Author: Smolecule Technical Support Team. Date: February 2026

Strategies for High Substrate Loading

The table below summarizes the core characteristics of different high-loading strategies to help you select an appropriate method.

Method Principle Typical Substrate Loading Key Advantages Key Limitations
Aqueous Biocatalytic Hydrolysis [1] [2] Nitrilase enzyme directly converts nitrile to carboxylic acid and ammonia [2]. Varies by enzyme/substrate; screening required [1]. Green process; mild conditions (neutral pH, ambient temperature); high enantioselectivity [1] [2]. Substrate-specific enzyme performance; potential substrate/product inhibition [1] [2].
Aqueous Biocatalytic Dehydration [3] Aldoxime dehydratase enzyme dehydrates aldoxime to nitrile [3]. Up to 1.4 kg/L (demonstrated for n-octanenitrile) [3]. Extremely high loading in aqueous medium; simple product separation (two-phase system) [3]. Requires synthesis of aldoxime precursor; specific to heme-protein (aldoxime dehydratase) catalysts [3].
Organophosphorus (PIII/PV) Catalytic Nitrilation [4] Catalytic cycle converts carboxylic acids to nitriles via amidation/retro-Ritter reaction [4]. Not explicitly stated; demonstrated on pharmaceutical substrates [4]. Cyanide-free; mild conditions; broad scope (primary, secondary, tertiary, aromatic acids) [4]. Requires specialized phosphetane catalyst and reagents; complex reaction mechanism [4].

Detailed Experimental Protocols

Protocol 1: High-Loading Biocatalytic Dehydration of Aldoximes

This protocol is adapted from the method that achieved a record substrate loading of 1.4 kg/L for n-octanenitrile using an aldoxime dehydratase [3].

  • Key Materials: Aldoxime dehydratase from Bacillus sp. OxB-1, aldoxime substrate, aqueous buffer (e.g., phosphate buffer, pH 7.0-8.0).
  • Procedure:
    • Reaction Setup: Add the aqueous buffer and the solid aldoxime substrate to the reaction vessel to achieve the desired high concentration. The reaction forms a two-phase system as the nitrile product is formed.
    • Initiation: Add the aldoxime dehydratase enzyme (as cell-free extract or purified preparation) to initiate the reaction.
    • Incubation: Incubate the mixture with shaking or stirring at 25-30°C for 4-24 hours.
    • Product Separation: After completion, separate the organic nitrile phase from the aqueous phase by centrifugation or decantation. The nitrile product typically requires no further purification [3].
Protocol 2: Screening Nitrilase Activity with a Colorimetric Assay

This high-throughput method helps identify active nitrilases for your substrate, which is crucial for developing a hydrolysis process [1].

  • Key Materials: Nitrilase cell-free extracts (CFEs), nitrile substrate panel, o-phthalaldehyde (OPA), sodium tetraborate buffer, trichloroacetic acid (TCA), DMSO, 96-well microplates, plate reader.
  • Procedure:
    • Reaction: In a 96-well plate, combine nitrilase CFE in phosphate buffer (10 mM, pH 7.2) with nitrile substrates (dissolved in DMSO or EtOH). Incubate at 37°C for ~18 hours [1].
    • Ammonia Detection:
      • Prepare OPA reagent by dissolving OPA in methanol and diluting 1:100 into sodium tetraborate buffer (15 mM, pH 9.5) [1].
      • Add OPA reagent to the reaction mixture, followed by DMSO.
      • Acidify with TCA solution (10% w/v) to generate a blue chromophore.
    • Quantification: Dilute with more DMSO to stabilize the color and measure absorbance with a plate reader. Compare to an ammonium chloride standard curve to determine ammonia concentration and calculate substrate conversion [1].

Workflow Diagrams

The following diagrams outline the core workflows for the two main biocatalytic strategies.

Diagram 1: High-Loading Nitrile Synthesis via Dehydration

dehydration_workflow Start Start: Aldehyde Precursor Oxime Synthesize Aldoxime Start->Oxime Condensation with NH₂OH Setup High-Loading Reaction Setup Oxime->Setup Solid substrate in aqueous buffer Catalyst Add Aldoxime Dehydratase Setup->Catalyst Incubate Incubate (25-30°C) Catalyst->Incubate Forms two-phase system Separate Separate Phases Incubate->Separate Centrifuge/Decant Product Nitrile Product Separate->Product High purity no further purification

Diagram 2: Nitrile Hydrolysis Screening Workflow

hydrolysis_screening Start Start: Nitrile Substrate Plate Prepare Assay Plate Start->Plate Combine substrate with enzyme in buffer Incubate Incubate with Nitrilase CFE (37°C) Plate->Incubate 18 hours Detect Ammonia Detection Incubate->Detect Add OPA reagent, acidify with TCA Measure Measure Absorbance Detect->Measure Blue chromophore formed Analyze Calculate Conversion Measure->Analyze Compare to NH₄Cl standard curve

Frequently Asked Questions

  • What are the main challenges when scaling up high substrate loading reactions? The primary challenges include mass transfer limitations (efficient mixing in viscous or two-phase systems) and enzyme inhibition at high concentrations of either the substrate or the product. The two-phase system used in the dehydration protocol inherently addresses some mass transfer and product inhibition issues [3].

  • How do I choose between a hydrolysis (nitrilase) and a dehydration (aldoxime dehydratase) pathway? The choice depends on your starting material and goal.

    • Use nitrilase hydrolysis if you need to produce a carboxylic acid from a nitrile, especially if chiral resolution is desired [1] [2].
    • Use aldoxime dehydratase dehydration if your goal is to synthesize a nitrile from an aldoxime precursor, particularly if you need to achieve extremely high substrate loadings in an aqueous system [3].
  • The OPA assay for nitrilase activity gives high background. How can this be solved? The search results indicate that using OPA without thiol reducing agents (like mercaptoethanol) and under acid-catalyzed conditions is key to avoiding high background fluorescence or absorbance when working with cell-free extracts. The described method using TCA for acidification is designed for this purpose [1].

The strategies presented here, particularly the dehydration pathway, demonstrate that achieving very high substrate loading in nitrile reactions is feasible. I hope this technical support material provides a solid foundation for your experiments.

References

A Practical Workflow for Characterizing 2-Hexenedinitrile Isomers

Author: Smolecule Technical Support Team. Date: February 2026

The following diagram outlines a recommended step-by-step approach to distinguish between the E and Z isomers of 2-hexenedinitrile using NMR spectroscopy.

workflow Start Start: Sample of this compound Isomers Step1 1. Acquire 1D ¹H NMR Spectrum Start->Step1 Step2 2. Analyze Alkene Proton Region (δ 5.5 - 7.0 ppm) Step1->Step2 Step3 3. Measure Vicinal Coupling Constants (³JHH) Step2->Step3 Step4 4. Perform 2D NMR Experiments (COSY, NOESY/ROESY) Step3->Step4 Step5 5. Integrate Data for Structural Assignment Step4->Step5 ResultE Assignment: E Isomer Step5->ResultE J ~ 12-18 Hz ResultZ Assignment: Z Isomer Step5->ResultZ J ~ 6-12 Hz

Key NMR Parameters for Distinguishing E/Z Isomers

The differentiation between E and Z isomers of disubstituted alkenes like this compound primarily relies on two key NMR parameters derived from the alkene protons. The table below summarizes the expected differences. [1]

NMR Parameter E Isomer (Trans) Z Isomer (Cis) Rationale
Vicinal Coupling Constant (³JHH) 12-18 Hz [1] 6-12 Hz [1] The trans arrangement allows for more efficient orbital overlap through the bonds, leading to a stronger coupling interaction.
Chemical Shift (δ) of Alkene Protons Typically more downfield (e.g., δ ~6.5-7.0 ppm, estimated) Typically more upfield (e.g., δ ~5.5-6.0 ppm, estimated) In the Z isomer, the cis-related substituents (the two nitrile groups) may cause steric compression and/or anisotropic shielding effects.

Detailed Experimental Protocols

To execute the workflow, you will need to follow established experimental procedures for NMR data acquisition and processing.

Sample Preparation
  • Solvent: Use a deuterated solvent such as CDCl₃ or DMSO-d₆. The choice can affect chemical shifts, so consistency is key for comparison. [2]
  • Concentration: A typical concentration for a 5 mm NMR tube is 5-20 mg of your isomer mixture in 0.6 mL of solvent. [2]
  • Reference: Add a small amount of tetramethylsilane (TMS) as an internal chemical shift reference (δ 0.00 ppm) or use the residual protonated solvent peak. [3]
1D ¹H NMR Acquisition

This is the fundamental experiment for initial analysis.

  • Pulse Sequence: Standard single-pulse experiment (zg in Bruker topspin).
  • Parameters:
    • Spectral Width: 12-16 ppm.
    • Relaxation Delay (D1): 1-2 seconds to allow for complete spin-lattice relaxation, ensuring quantitative integrals. [4]
    • Number of Scans: 16-64, depending on sample concentration.
  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to TMS (0 ppm). [3]
2D NMR Experiments

These experiments provide confirmation of connectivity and spatial proximity.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other through 2-3 bonds. [5]
    • Purpose: To confirm the connectivity of the alkene proton to the adjacent CH₂ group in the chain.
    • Typical Parameters: 1K data points in F2, 256 increments in F1, 2-4 scans per increment.
  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (<5 Å), regardless of bonding. [1]
    • Purpose: Critical for distinguishing E/Z isomers. In the Z isomer, the alkene protons and protons on the nearby alkyl chain may show a weak NOE due to spatial proximity. This effect is typically absent in the E isomer for those same protons.
    • Typical Parameters: Mixing time of 500-800 ms, similar number of increments as COSY.

A Guide to Interpreting Your Results

When you analyze your NMR data for this compound, focus on the alkene proton signals (HC=CH).

  • If you observe... a large coupling constant (J ≈ 15-16 Hz) between the two alkene protons, this is strong initial evidence for the E isomer.
  • If you observe... a smaller coupling constant (J ≈ 10-12 Hz), this is strong initial evidence for the Z isomer. [1]
  • Use the NOESY/ROESY experiment to confirm. A through-space interaction (NOE) between the two alkene protons or between an alkene proton and the alpha-methylene group of the chain would strongly support the Z isomer assignment, where these groups are forced into closer proximity. [1]

Important Considerations and Best Practices

  • Purity of Isomers: For clear and interpretable spectra, it is ideal to work with purified individual isomers. A mixture will result in overlapping signals, complicating the analysis.
  • Quantitative Conditions: Ensure your ¹H NMR experiments are run with sufficient relaxation delay to obtain accurate integration values, which are crucial for determining the number of protons in each environment. [4]
  • Complementary Techniques: If available, 13C NMR can provide additional evidence. The chemical shifts of the alkene carbons and the nitrile carbons are likely to differ between the E and Z isomers due to differences in shielding. [1]

References

HPLC for Purity Analysis: A General Framework

Author: Smolecule Technical Support Team. Date: February 2026

High-Performance Liquid Chromatography (HPLC) is ideal for chemical purity testing as it separates components in a mixture, confirms a substance has no contaminants, and helps ensure the safety and potency of pharmaceutical products [1]. The core goal is to separate the main analyte from any impurities and quantify them.

A robust purity method must adequately resolve all components. Resolution (Rs) is governed by the retention factor (k), selectivity (α), and column efficiency (N) [2]. The following workflow outlines the key stages in developing a purity method:

hierarchy HPLC Purity Method Development HPLC Purity Method Development Scouting & Initial Conditions Scouting & Initial Conditions HPLC Purity Method Development->Scouting & Initial Conditions Method Optimization Method Optimization HPLC Purity Method Development->Method Optimization Robustness Testing Robustness Testing HPLC Purity Method Development->Robustness Testing Validation Validation HPLC Purity Method Development->Validation Column Selection Column Selection Scouting & Initial Conditions->Column Selection Mobile Phase Screening Mobile Phase Screening Scouting & Initial Conditions->Mobile Phase Screening Detector Selection Detector Selection Scouting & Initial Conditions->Detector Selection Adjust k (Retention) Adjust k (Retention) Method Optimization->Adjust k (Retention) Improve α (Selectivity) Improve α (Selectivity) Method Optimization->Improve α (Selectivity) Maximize N (Efficiency) Maximize N (Efficiency) Method Optimization->Maximize N (Efficiency) Test pH Variation Test pH Variation Robustness Testing->Test pH Variation Test Flow Rate Variation Test Flow Rate Variation Robustness Testing->Test Flow Rate Variation Test Temperature Variation Test Temperature Variation Robustness Testing->Test Temperature Variation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision

Detailed Experimental Protocols

Here are detailed methodologies for the key experiments cited in the guide.

1. Scouting Initial Conditions

  • Objective: Find a starting point where the main compound is retained and separated from the solvent front.
  • Procedure:
    • Column Choice: Begin with a common reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) [3].
    • Mobile Phase: Use a mixture of water (or a buffer) and a water-miscible organic solvent like acetonitrile or methanol [4].
    • Detection: A UV-Vis detector is standard. Since the UV absorbance of hex-2-enedinitrile is not specified in the search results, a preliminary run with a Diode Array Detector (DAD) across a range of wavelengths (e.g., 200-300 nm) is recommended to determine its optimal detection wavelength.
    • Initial Run: Perform an isocratic run (e.g., 60% organic solvent) or a shallow gradient (e.g., 20% to 80% organic solvent over 20 minutes) to see how the compound elutes.

2. Optimizing Chromatographic Parameters This phase involves systematically adjusting variables to achieve baseline resolution between the main peak and potential impurities [2] [4].

  • To Adjust Retention (k): If the compound elutes too quickly (k < 2), use a weaker solvent (e.g., more water). If it elutes too slowly (k > 10), use a stronger solvent (e.g., more acetonitrile) [2].
  • To Improve Selectivity (α): This is the most powerful way to improve separation.
    • Change Solvent Ratio: Modify the water/organic ratio.
    • Change pH: If the analyte is ionizable, using a buffer at a specific pH (e.g., 2-4 for acidic/basic compounds) can drastically alter retention and selectivity [2] [5].
    • Change Organic Solvent: Switch from acetonitrile to methanol or vice versa.
    • Change Stationary Phase: Try a different column chemistry (e.g., C8, phenyl, polar-embedded) [2].
  • To Increase Efficiency (N):
    • Use a column with a smaller particle size (e.g., 3 µm instead of 5 µm) [2] [3].
    • Increase column temperature (e.g., 30-40°C) [2].
    • Optimize flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column).

3. Quantifying Purity Two common approaches are peak area percent and calibration with a reference standard [6].

  • Peak Area Percent: This is a quick estimate. The purity is calculated as (Area of Analyte Peak / Total Area of All Peaks) × 100%. Its main limitation is that it assumes all impurities have the same detector response as the main analyte, which may not be true [6].
  • Calibration with External Standard: This is more accurate.
    • Prepare a standard solution of hex-2-enedinititrile with a known, high purity.
    • Inject this standard at different concentrations to create a calibration curve of peak area vs. concentration.
    • Inject your sample and measure the peak area of the main analyte.
    • The concentration (and thus purity) in the sample is determined by comparing its area to the calibration curve [6].

HPLC vs. UHPLC: An Objective Comparison

For your comparison guide, here is how traditional HPLC stacks up against Ultra-High-Performance Liquid Chromatography (UHPLC). UHPLC uses sub-2-µm particles and specialized instrumentation to achieve higher performance [3] [7].

Parameter HPLC UHPLC (UPLC)
Typical Particle Size 3–5 µm [3] [7] 1.7–2 µm (sub-2-µm) [3] [7]
Operating Pressure 2,000–4,000 psi [7] 6,000–19,000 psi (or higher) [3] [7]
Analysis Speed Slower Faster (due to shorter columns and optimized flow) [3]
Resolution & Efficiency Good Higher (due to smaller particles) [3]
Sensitivity Good Increased (sharper peaks lead to higher signal-to-noise) [3]
Solvent Consumption Higher Reduced (lower flow rates and shorter run times) [3]
Cost & Accessibility Lower equipment cost, widely accessible [3] Higher initial investment, requires more specialized equipment [3]
Method Transfer Methods are easily transferable between systems Transfer from UHPLC to HPLC can be challenging [3]

Overcoming Challenges and Next Steps

Developing a purity method, especially for impurity identification, presents specific challenges [5]:

  • Co-elution: Impurities may hide under the main peak or in the solvent front. Using a DAD detector to check peak purity and Mass Spectrometry (MS) for definitive identification are effective strategies [5].
  • Sensitivity: Detecting low-level impurities may require sample concentration or more sensitive detectors [5].
  • Robustness: The method should be tested for its reliability when small, deliberate changes are made to parameters like pH, temperature, and flow rate [4].

Given the lack of a specific method for your compound, here are practical steps you can take:

  • Consult Specialized Databases: Search the USP Pharmacopeia or commercial application libraries (like Thermo's AppsLab) [4] for methods of structurally similar compounds.
  • Perform a Scouting Run: Use the general reverse-phase protocol above with your sample to get a first look at the chromatographic profile of hex-2-enedinitrile.
  • Consider Synthesis Information: The synthetic route of your compound can provide clues about potential process-related impurities to target during method development [5].

References

2-hexenedinitrile versus adiponitrile reactivity

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Basic Properties

The table below summarizes the basic information for the two compounds.

Property 2-Hexenedinitrile Adiponitrile (Hexanedinitrile)
CAS Number 13042-02-9 [1] 111-69-3 [2]
Molecular Formula C₆H₆N₂ [1] C₆H₈N₂ [2]
Molecular Weight 106.127 g/mol [1] 108.144 g·mol⁻¹ [2]
Chemical Structure N#CC=CCCC#N (Canonical SMILES) [1] N#CCCCCC#N (Chemical Formula) [2]
IUPAC Name Hex-2-enedinitrile [1] Hexanedinitrile [2]
Key Structural Difference Unsaturated (contains a carbon-carbon double bond) [1] Saturated (contains only single bonds) [2]

Reactivity and Key Reactions

The core difference in their reactivity stems from their structures: this compound is an unsaturated dinitrile, while adiponitrile is a saturated dinitrile.

Adiponitrile (Hexanedinitrile)

Adiponitrile is primarily valued as an industrial precursor to nylon-6,6. Its most significant reaction is hydrogenation to produce hexamethylenediamine [2]. While it can be hydrolyzed to adipic acid, this is not a common industrial route due to cost [2]. Recent research focuses on improving its production, particularly the electrochemical hydrodimerization of acrylonitrile, to enhance efficiency and selectivity [3] [4].

The following diagram illustrates the primary industrial synthesis pathway and the key subsequent reaction for adiponitrile.

G Acrylonitrile Acrylonitrile ADN Adiponitrile (ADN) Acrylonitrile->ADN Electrochemical Hydrodimerization HMD Hexamethylenediamine ADN->HMD Catalytic Hydrogenation

This compound

This compound acts as a key intermediate in one of the older industrial processes for producing adiponitrile. It is synthesized from 1,4-dichloro-2-butene and sodium cyanide, and is subsequently hydrogenated to yield adiponitrile [2]. Beyond its role as an intermediate, one referenced synthetic route involves the ruthenium-catalyzed dimerization of acrylonitrile [1]. No other specific reactivity data or biological signaling pathways were found for this compound.

Interpretation and Further Research

The search results clarify that adiponitrile and the hormone adiponectin are distinct entities [5]. The hormone is a protein with complex signaling pathways, while adiponitrile is a small synthetic molecule.

  • Search specialized databases like Reaxys or SciFinder for kinetic studies or reaction enthalpies.
  • Consult the primary literature on nitrile reactivity in organic chemistry textbooks or journals, focusing on how saturation vs. unsaturation influences reactions like hydrolysis, reduction, or nucleophilic addition.
  • Explore patent literature for specific applications of either compound that might imply their relative reactivity.

References

performance comparison of nitrilases on 2-hexenedinitrile

Author: Smolecule Technical Support Team. Date: February 2026

Nitrilase Classification and Sources

Nitrilases are widely distributed in nature and can be categorized based on their substrate specificity. The table below summarizes the main types and their sources, which is a starting point for identifying which class might be relevant for a dinitrile compound [1] [2]:

Type Primary Substrate Specificity Common Microbial Sources
Aromatic Nitrilase Aromatic nitriles (e.g., benzonitrile) Rhodococcus, Pseudomonas
Aliphatic Nitrilase Aliphatic nitriles Acidovorax, Pseudomonas, Acinetobacter
Arylacetonitrilase Arylacetonitriles (e.g., phenylacetonitrile) Alcaligenes, Pseudomonas, Halomonas

General Nitrilase Mechanism

While data on 2-hexenedinitrile is unavailable, the catalytic mechanism of nitrilases is well-established. The following diagram illustrates the general hydrolysis process where a nitrile is converted to a carboxylic acid.

G cluster_mechanism Nitrilase Catalytic Mechanism Nitrile Nitrile Intermediate Enzyme-Bound Intermediate Nitrile->Intermediate 1. Nucleophilic Attack by Cys Acid Carboxylic Acid + Ammonia Intermediate->Acid 2. Hydrolysis NH3 Ammonia Intermediate->NH3 Ammonia Release

This mechanism involves a catalytic triad of Cys-Glu-Lys [3]. The cysteine (Cys) residue performs a nucleophilic attack on the nitrile's carbon, forming a covalent enzyme-bound intermediate. This intermediate is then hydrolyzed to release the carboxylic acid and ammonia [1] [3].

Suggestions for Finding Specific Data

To obtain the performance data you need, consider these approaches:

  • Explore Specialized Databases: Search in-depth scientific databases like SciFinder, Reaxys, or BRENDA, which contain curated enzymatic property data.
  • Broaden Your Search: Look for research on nitrilase activity against aliphatic dinitriles or unsaturated nitriles, as studies on similar compounds can be highly informative.
  • Review Industrial Applications: Examine patents and industrial microbiology literature, as companies like Lonza and BASF have developed nitrilase-based processes [1], and their technical reports may contain relevant performance data.

References

catalyst selectivity for 2-hexenedinitrile formation

Author: Smolecule Technical Support Team. Date: February 2026

Framework for a Catalyst Comparison Guide

Based on standard practices in chemical research, here is what a comprehensive guide would typically include, along with the specific information that was not found.

Aspect What a Guide Would Typically Include Availability for 2-Hexenedinitrile Formation
Catalyst Candidates List of catalysts (e.g., homogeneous, heterogeneous, enzymes) known to facilitate the reaction. Not found in search results.
Performance Data Quantitative metrics: Selectivity (%); Conversion (%); Turnover Frequency (TOF); Yield (%). Not found in search results.
Experimental Protocols Detailed procedures: catalyst preparation, reaction conditions (temp., pressure, solvent), product workup, and analysis method. Not found in search results.
Reaction Mechanism The pathway from reactants to products, illustrating how the catalyst influences the formation of the specific isomer. Not found in search results.

Experimental Protocol Template

While specific methods were not located, here is a generalized protocol for evaluating catalyst selectivity that researchers can adapt [1]:

  • Catalyst Preparation: Synthesize or procure the candidate catalysts. For solid catalysts, common preparation methods include impregnation, coprecipitation, or calcination. Characterization (e.g., XRD, BET surface area analysis) should be performed beforehand.
  • Reaction Setup: Conduct the reaction in a controlled environment (e.g., a round-bottom flask or a pressurized reactor). The system should allow for control and monitoring of temperature, pressure, and stirring rate.
  • Standard Procedure:
    • Charge the reactor with the specified solvent and reactant (e.g., a suitable dinitrile precursor).
    • Add a precisely weighed amount of catalyst.
    • Seal the system and bring it to the desired reaction temperature and pressure under an inert atmosphere if necessary.
    • Initiate the reaction by introducing a reactant or starting agitation.
    • Maintain the reaction conditions for a set time.
  • Product Workup & Analysis:
    • After the reaction time, cool the mixture rapidly (quench) to stop the reaction.
    • Separate the catalyst from the reaction mixture, typically by filtration or centrifugation.
    • Analyze the product mixture using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to identify and quantify this compound and any by-products.
  • Data Calculation: Calculate key performance metrics:
    • Conversion (%) = (Moles of reactant consumed / Moles of reactant initially) × 100
    • Selectivity (%) = (Moles of this compound formed / Moles of total products formed) × 100
    • Yield (%) = (Moles of desired product formed / Moles of reactant initially) × 100 = (Conversion × Selectivity) / 100

Proposed Workflow for Catalyst Evaluation

Since the specific reaction pathway is not detailed in the search results, the following diagram outlines a logical workflow for the experimental process of screening and selecting a catalyst, based on standard research practices.

CatalystScreening Start Define Reaction Objective: Selective this compound Formation LitReview Literature Review & Catalyst Selection Start->LitReview ExpDesign Design Experiment: Conditions & Controls LitReview->ExpDesign Screening High-Throughput Catalyst Screening ExpDesign->Screening Analysis Product Analysis: GC-MS/HPLC Screening->Analysis DataProcessing Data Processing: Calculate Selectivity/Yield Analysis->DataProcessing Evaluation Performance Evaluation & Lead Catalyst Identification DataProcessing->Evaluation Optimization Process Optimization (Lead Catalyst) Evaluation->Optimization  Iterate if needed Evaluation->Optimization  Proceed if successful

Figure 1: Workflow for Catalyst Screening

How to Proceed with Your Research

Given the lack of direct data, here are concrete steps you can take to find the information you need:

  • Consult Specialized Databases: Search in-depth scientific databases like SciFinder, Reaxys, or Scopus. These are more comprehensive for specific synthetic chemistry queries than general web searches. Using the CAS number for this compound (13042-02-9) [2] in your search will yield the most precise results.
  • Analyze Related Reactions: The formation of a dinitrile like this compound often involves reactions such as the hydrocyanation of dienes or the dehydration of diamides. Searching for catalysts selective for these broader reaction types might provide useful leads.
  • Review Patents: Patent literature is a rich source of detailed experimental procedures for chemical synthesis. A patent search using the compound name or CAS number may reveal proprietary catalyst systems and full experimental protocols.

References

validating 2-hexenedinitrile structure by spectroscopy

Author: Smolecule Technical Support Team. Date: February 2026

Compound Identification & Properties

Property Details
Chemical Name (Z)-hex-2-enedinitrile; (E)-hex-2-enedinitrile [1] [2]
CAS Number 2141-58-4 ((Z) isomer); 13042-02-9 ((E) isomer) [1] [2]
Molecular Formula C₆H₆N₂ [1] [2]
Molecular Weight 106.12-106.13 g/mol [1] [2]
Synonym 1,4-Dicyanobutene, 3-Hexenedinitrile [1] [3]
Boiling Point ~297.3 °C (at 760 mmHg, for (E) isomer) [2]
Density ~0.983 g/cm³ (for (E) isomer) [2]
SMILES Canonical: C(CC#N)C=CC#N [2]

Key Spectral Features to Investigate

Based on the core structure of 2-hexenedinitrile and general spectroscopy principles, here are the critical regions and signals to target in your experiments.

Infrared (IR) Spectroscopy

The table below outlines the key functional groups and their expected absorption ranges [4].

Functional Group Bond Expected Vibration Frequency (cm⁻¹)
Nitrile Group C≡N Stretch ~2200-2260
Alkene Group C=C Stretch ~1600-1680
Alkene Group =C-H Stretch > 3000
Nuclear Magnetic Resonance (NMR) Spectroscopy

The table below provides a preliminary prediction of the NMR signals [5].

Nucleus Expected Chemical Shift (δ) Notes
¹³C NMR ~115-120 ppm Carbon atoms in nitrile groups (C≡N)
¹³C NMR ~115-140 ppm Carbon atoms in alkene group (C=C)
¹H NMR ~5.0-6.5 ppm Protons attached to the alkene carbons (=C-H)

The coupling constant (J) of the alkene protons in the ¹H NMR spectrum is a critical parameter for determining the isomer (E or Z), as trans (E) couplings are typically larger than cis (Z) couplings [5].

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound is expected to absorb in the UV region due to the π→π* transitions of its conjugated system, where the alkene double bond is in conjugation with one or both nitrile groups [6]. The exact λₘₐₓ and molar absorptivity (ε) must be determined experimentally.

Proposed Validation Workflow

To guide your experimental process, you can follow this general workflow for structural validation.

Start Start: Sample of this compound IR IR Spectroscopy Start->IR NMR NMR Spectroscopy Start->NMR UV UV-Vis Spectroscopy Start->UV Data Data Integration & Analysis IR->Data Confirm functional groups (C≡N, C=C) NMR->Data Confirm carbon skeleton & isomer (E/Z) UV->Data Confirm conjugated π-system Confirm Structure Validated Data->Confirm

How to Proceed Without Direct Data

Since direct experimental data for this compound is scarce in the public domain, here are practical steps you can take:

  • Consult Specialized Databases: Access commercial spectral databases like SciFinder, Reaxys, or SDBS (Spectral Database for Organic Compounds). These often contain curated IR, NMR, and Mass Spectra for a vast number of compounds.
  • Perform Computational Predictions: Use computational chemistry software to simulate the IR and NMR spectra of both the (E) and (Z) isomers of this compound. This provides a theoretical benchmark for comparison with your experimental results.
  • Synthesize and Characterize: If the compound is not commercially available, you may need to synthesize it using published routes [1] [7] and record its full spectroscopic profile.

References

comparative hydrolysis rates of dinitrile compounds

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Hydrolysis Methods for Dinitriles

The table below summarizes key findings from the literature on the hydrolysis of various dinitrile compounds, focusing on the method, substrate, product, and performance.

Hydrolysis Method Catalyst / Conditions Dinitrile Substrate Main Product(s) Rate / Yield / Selectivity Key Experimental Conditions
Whole-Cell Biocatalysis [1] Rhodococcus rhodochrous N.C.I.B. 11216 (grown on benzonitrile) 1,3-Dicyanobenzene (Isophthalonitrile) 3-Cyanobenzoic Acid Very effective and selective [1] Resting cells in phosphate buffer (pH 7.0), 28°C, substrate concentration: 10 mg/mL [1]
Whole-Cell Biocatalysis [1] Rhodococcus rhodochrous N.C.I.B. 11216 (grown on propionitrile or benzonitrile) Fumaronitrile 3-Cyanoacrylic Acid High yields [1] Resting cells in phosphate buffer (pH 7.0), 28°C [1]
Isolated Enzyme Biocatalysis [2] Nitrilase from Rhodococcus rhodochrous J1 Isophthalonitrile (1,3-Dicyanobenzene) 3-Cyanobenzoic Acid Conversion >90% [2] Not specified in abstract; typically uses purified enzyme in buffer [2]
Isolated Enzyme Biocatalysis [2] Nitrilase from Rhodococcus rhodochrous J1 Terephthalonitrile (1,4-Dicyanobenzene) 4-Cyanobenzoic Acid Conversion >90% [2] Not specified in abstract; typically uses purified enzyme in buffer [2]
Chemical Hydrolysis [3] Methanesulfonic Acid (MsOH) in 1,2-Dichloroethane (DCE) Hydroxy Dinitriles (e.g., (±)-7a) Cyano-lactones (e.g., (±)-8aa) 75% yield, 7:1 diastereoselectivity [3] 0.025 M substrate in DCE, 80°C, 1 hour [3]

Detailed Experimental Protocols

Here are the methodologies for the key experiments cited, providing a blueprint for researchers to replicate these studies.

Protocol 1: Selective Hydrolysis by Rhodococcus rhodochrous Whole Cells [1]

This protocol is adapted from the work on Rhodococcus rhodochrous N.C.I.B. 11216.

  • Cell Culture: Grow Rhodococcus rhodochrous N.C.I.B. 11216 in a medium with either propionitrile or benzonitrile as the sole carbon and nitrogen source to induce the desired nitrile-hydrolyzing enzymes.
  • Preparation of Resting Cells: Harvest the cells in their late exponential growth phase. Wash and suspend them in a phosphate buffer (pH 7.0) to create a resting cell suspension.
  • Hydrolysis Reaction: Add the dinitrile substrate (e.g., 1,3-dicyanobenzene or fumaronitrile) to the cell suspension at a typical concentration of 10 mg/mL.
  • Incubation: Carry out the reaction at 28°C with agitation.
  • Product Analysis: Monitor the reaction and analyze the products, typically using methods like HPLC or GC-MS, to determine the conversion and selectivity towards the cyano-carboxylic acid.
Protocol 2: Regiospecific Hydrolysis by Rhodococcus rhodochrous J1 Nitrilase [2]

This method uses a purified enzyme for hydrolysis.

  • Enzyme Source: Utilize a purified nitrilase enzyme isolated from Rhodococcus rhodochrous J1. This enzyme specifically hydrolyzes nitriles to acids without forming amide intermediates.
  • Reaction Setup: Add the purified nitrilase to a suitable buffer solution containing the aromatic dinitrile substrate (e.g., isophthalonitrile or terephthalonitrile).
  • Incubation: Allow the reaction to proceed at the enzyme's optimal temperature and pH.
  • Analysis: Measure the conversion to the corresponding cyano-carboxylic acid, achieving over 90% yield as reported.
Protocol 3: Chemical Diastereoselective Hydrolysis and Cyclization [3]

This protocol describes a chemical method for desymmetrizing hydroxy dinitriles into lactones.

  • Reaction Setup: Dissolve the hydroxy dinitrile substrate (e.g., (±)-7a) in 1,2-dichloroethane (DCE) at a low concentration (0.025 M) to avoid dimerization.
  • Catalysis: Add methanesulfonic acid (MsOH) as the catalyst.
  • Heating: Heat the reaction mixture to 80°C for a short duration (1 hour). Prolonged heating can lower diastereoselectivity.
  • Work-up: Quench the reaction and isolate the cyano-lactone product, for example, via silica gel column chromatography.

Method Selection Workflow

The following diagram outlines a decision-making process for selecting a hydrolysis method based on your research goals and substrate type.

DinitrileHydrolysisWorkflow Start Start: Plan Dinitrile Hydrolysis Goal Define Primary Goal Start->Goal BioTarget Synthesis of a specific cyanocarboxylic acid Goal->BioTarget ChemTarget Synthesis of a chiral cyanolactone Goal->ChemTarget Substrate Characterize Substrate BioTarget->Substrate Method3 Method: Chemical Hydrolysis (Methanesulfonic Acid) ChemTarget->Method3 Aromatic Aromatic Dinitrile Substrate->Aromatic Aliphatic Aliphatic Hydroxy Dinitrile Substrate->Aliphatic Method1 Method: Whole-Cell Biocatalysis (e.g., Rhodococcus rhodochrous) Aromatic->Method1 Method2 Method: Isolated Nitrilase (e.g., R. rhodochrous J1) Aromatic->Method2 Aliphatic->Method3 Outcome1 Outcome: Regioselective mono-acid in high yield Method1->Outcome1 Outcome2 Outcome: Regiospecific mono-acid in >90% yield Method2->Outcome2 Outcome3 Outcome: Diastereoselective cyanolactone formation Method3->Outcome3

Key Insights for Researchers

  • Biocatalysis offers high selectivity for aromatic dinitriles. The whole-cell and enzymatic methods show remarkable regioselectivity, cleanly hydrolyzing one nitrile group over the other in symmetric aromatic dinitriles to produce cyanobenzoic acids in high yields [1] [2]. This is advantageous for synthesizing specific isomers.
  • Chemical hydrolysis enables complex chiral synthesis. The chemical method using methanesulfonic acid is not a simple hydrolysis but a diastereoselective desymmetrization [3]. It is uniquely suited for aliphatic hydroxy dinitriles, converting them into valuable chiral cyanolactone frameworks in a single step.
  • The choice of catalyst system within a method matters. For whole-cell biocatalysis, the growth substrate (e.g., benzonitrile vs. propionitrile) can influence the enzyme expression profile and thus the substrate specificity and selectivity of the hydrolysis [1].

References

×

XLogP3

0.4

Hydrogen Bond Acceptor Count

2

Exact Mass

106.053098200 g/mol

Monoisotopic Mass

106.053098200 g/mol

Heavy Atom Count

8

UNII

5LDZ47PQME

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13042-02-9

General Manufacturing Information

2-Hexenedinitrile: INACTIVE

Dates

Last modified: 07-17-2023

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